(4-(Pyridin-2-yl)phenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-pyridin-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXBVNRKRXSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624953 | |
| Record name | 1-[4-(Pyridin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294647-97-5 | |
| Record name | 1-[4-(Pyridin-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (4-(Pyridin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine containing a pyridine ring linked to a phenylmethanamine moiety. This structure is of significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutics, particularly as a kinase inhibitor. The presence of both a hydrogen bond donor and acceptor, as well as aromatic rings capable of π-stacking, allows for diverse interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methods, and potential biological activities of this compound and its hydrochloride salt.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in the public domain, the following tables summarize the known and computed properties for the free base and its hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | Computed |
| Molecular Formula | C₁₂H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 184.24 g/mol | --INVALID-LINK-- |
| CAS Number | 94413-67-9 | --INVALID-LINK-- |
| Topological Polar Surface Area | 38.91 Ų | ChemScene |
| logP | 2.13 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Source |
| IUPAC Name | This compound;hydrochloride | Fluorochem |
| Molecular Formula | C₁₂H₁₃ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 220.70 g/mol | --INVALID-LINK-- |
| CAS Number | 1498333-87-1 | --INVALID-LINK-- |
| Physical Form | Solid | Fluorochem |
| Purity | ≥95% | Fluorochem |
| Storage | Room Temperature, Sealed in Dry | Sunway Pharm Ltd |
Synthesis
A common and effective method for the synthesis of this compound is the reductive amination of 4-(2-pyridyl)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by reduction to the desired primary amine.
Experimental Protocol: Reductive Amination
Materials:
-
4-(2-Pyridyl)benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for hydrochloride salt formation)
Procedure:
-
Imine Formation:
-
To a solution of 4-(2-pyridyl)benzaldehyde (1.0 eq) in methanol or ethanol, add ammonium chloride (1.0-1.5 eq).
-
Stir the mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.0-1.5 eq) or sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Hydrochloride Salt Formation (Optional):
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Derivatives of 2-phenylpyridine have been investigated as inhibitors of various kinases, including those involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.
While specific IC₅₀ values for this compound against TGF-β receptor kinases are not available in the reviewed literature, its structural similarity to known inhibitors suggests it may exhibit activity against this pathway.
TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFBR2), which then recruits and phosphorylates the TGF-β type I receptor (TGFBR1, also known as ALK5). The activated TGFBR1 phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.
Caption: Simplified TGF-β signaling pathway.
Experimental Protocol: TGF-β Receptor Kinase Assay (ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against TGF-β receptor kinases, such as ALK5.
Materials:
-
Recombinant human TGFBR1 (ALK5) kinase
-
Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound) dissolved in Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
-
Assay Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a "no enzyme" control by adding 1 µL of DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate at their final desired concentrations.
-
Add 2 µL of the recombinant ALK5 enzyme to the wells containing the test compound and the vehicle control. For the "no enzyme" control, add 2 µL of kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the master mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
This compound represents a valuable building block for the development of kinase inhibitors and other potential therapeutics. While a complete experimental dataset for its chemical and biological properties is not yet fully available, this guide provides a solid foundation for researchers by summarizing the existing knowledge and providing detailed, albeit generalized, protocols for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the physicochemical properties, optimize the synthetic route, and comprehensively characterize the biological activity of this promising compound.
In-depth Technical Guide: (4-(Pyridin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine featuring a pyridine ring linked to a phenylmethanamine moiety. This structure is of significant interest in medicinal chemistry as the pyridine and phenylamine groups are common pharmacophores found in a wide array of biologically active compounds. The structural arrangement of this compound, with its potential for hydrogen bonding, metal coordination, and aromatic interactions, makes it a valuable scaffold for the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthesis strategies, and prospective biological activities based on related structures.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number (HCl salt) | 1498333-87-1 | N/A |
| Molecular Formula | C₁₂H₁₂N₂ | [3] |
| Molecular Weight | 184.24 g/mol | [3] |
| Appearance | Off-white to yellow crystalline powder (Predicted) | [3] |
| Melting Point | 90-99 ºC (for N-Benzyl-2-pyridinamine) | [3] |
| Solubility | Soluble in common organic solvents like ethanol and dimethylformamide (Predicted for related compounds) | [4] |
Potential Synthesis Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, based on the synthesis of structurally similar compounds, two primary routes can be proposed: Reductive Amination and Suzuki Coupling followed by reduction.[1][5]
Protocol 1: Reductive Amination of 4-(Pyridin-2-yl)benzaldehyde
This common method involves the reaction of an aldehyde with an amine source in the presence of a reducing agent.
Step 1: Synthesis of 4-(Pyridin-2-yl)benzaldehyde (Intermediate)
-
This intermediate can be synthesized via a Suzuki coupling reaction between 4-formylphenylboronic acid and 2-bromopyridine.
Step 2: Reductive Amination
-
Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Suzuki Coupling and Subsequent Reduction
This alternative route involves the coupling of a pyridine boronic acid with a protected aminomethylphenyl halide, followed by deprotection.
Step 1: Suzuki Coupling
-
To a degassed solution of 4-bromobenzylamine (protected, e.g., as a Boc-amine) (1.0 eq) and pyridine-2-boronic acid (1.2 eq) in a solvent mixture like 1,4-dioxane and water, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Step 2: Deprotection
-
Dissolve the protected coupled product in a suitable solvent (e.g., dichloromethane for Boc deprotection).
-
Add a deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature until the reaction is complete.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
Dry, concentrate, and purify as described above to obtain the final compound.
Potential Biological Activities and Applications
While specific biological data for this compound is not available, the structural motifs suggest several potential applications in drug discovery. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
Kinase Inhibition
The pyridine ring is a common feature in many kinase inhibitors.[1] The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The phenylmethanamine portion can be modified to target specific pockets within the kinase domain, potentially leading to potent and selective inhibitors. For example, derivatives of 2-phenylpyridine have been investigated as GPR119 agonists.[6]
Anticancer Activity
Many pyridine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[2] The mechanism of action can vary, from inducing apoptosis and cell cycle arrest to inhibiting key signaling pathways involved in tumor growth and metastasis. The structural similarity to compounds known to induce methuosis in cancer cells suggests another potential avenue for its anticancer effects.[7]
Enzyme Inhibition
Derivatives of similar scaffolds, such as 4-pyrimidine methanamine, have been identified as potent inhibitors of enzymes like deubiquitinases (e.g., USP1/UAF1), which are implicated in the DNA damage response and are attractive targets for cancer therapy.[8]
Visualizations
Synthetic Workflow
Caption: Potential synthetic routes to this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of action via kinase inhibition.
References
- 1. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Technical Guide: Molecular Weight of (4-(Pyridin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular weight of the chemical compound (4-(Pyridin-2-yl)phenyl)methanamine, a bifunctional aromatic amine of interest in medicinal chemistry and organic synthesis.
Compound Identification
-
Systematic Name: this compound
-
Structure: The molecule consists of a pyridine ring and a methanamine group (-CH₂NH₂) attached at the para (1,4) positions of a central phenyl ring.
Molecular Weight and Composition
The molecular weight is a fundamental physical property derived from the molecular formula. It is calculated by summing the atomic weights of the constituent atoms. The elemental composition and corresponding weights are detailed in the table below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 26 | 184.242 |
Based on this, the calculated molecular weight of this compound is 184.24 g/mol .[1][2][4][5] This value is consistent with data found in chemical databases such as PubChem.[2][4][5] The monoisotopic mass is 184.100048391 Da.[2][4][5]
Methodology for Calculation
The molecular weight presented is a theoretical value derived from the compound's molecular formula (C₁₂H₁₂N₂). The calculation is based on the standard atomic weights of carbon, hydrogen, and nitrogen as established by the International Union of Pure and Applied Chemistry (IUPAC).
Experimental Verification: While this guide provides the calculated theoretical molecular weight, experimental verification is typically achieved through mass spectrometry. This technique measures the mass-to-charge ratio of ions and can provide a highly accurate experimental mass that confirms the compound's identity and purity.
Logical Representation of Molecular Composition
The following diagram illustrates the relationship between the parent compound and its elemental components, which form the basis of the molecular weight calculation.
Caption: Elemental composition of this compound.
This document is intended for informational purposes for a technical audience. The data presented is based on established chemical principles and publicly available information.
References
- 1. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]
- 2. [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-Phenyl-2-pyridinemethanamine | C12H12N2 | CID 19863500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of (4-(Pyridin-2-yl)phenyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (4-(Pyridin-2-yl)phenyl)methanamine, a valuable bifunctional molecule with applications in medicinal chemistry and materials science. This document details the key synthetic routes, spectroscopic data, and analytical methodologies required for the unambiguous identification and characterization of this compound.
Chemical Structure and Properties
This compound is a primary amine featuring a phenyl ring substituted with a pyridin-2-yl group at the para position. The presence of both a nucleophilic amine and an aromatic pyridine moiety makes it a versatile building block in the synthesis of more complex molecules, including potential kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | ChemBook[1] |
| Molecular Weight | 184.24 g/mol | Benchchem[2] |
| IUPAC Name | This compound | - |
| CAS Number | 1498333-87-1 (for hydrochloride salt) | ChemicalBook[1] |
Synthetic Pathways
The synthesis of this compound can be achieved through several strategic routes. The two most common and effective methods are the reduction of a nitrile precursor and the reductive amination of the corresponding aldehyde.
Synthesis via Reduction of 4-(Pyridin-2-yl)benzonitrile
A robust method for the preparation of this compound involves the reduction of 4-(pyridin-2-yl)benzonitrile. This transformation can be efficiently carried out using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Synthesis via Reductive Amination of 4-(Pyridin-2-yl)benzaldehyde
An alternative and widely used approach is the reductive amination of 4-(pyridin-2-yl)benzaldehyde. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an amine source (e.g., ammonia or an ammonium salt), followed by in-situ reduction with a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and purification of this compound. The following are representative protocols based on established chemical transformations.
Protocol for the Reduction of 4-(Pyridin-2-yl)benzonitrile
Materials:
-
4-(Pyridin-2-yl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen atmosphere setup.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-(pyridin-2-yl)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF and diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Protocol for the Reductive Amination of 4-(Pyridin-2-yl)benzaldehyde
Materials:
-
4-(Pyridin-2-yl)benzaldehyde
-
Ammonium acetate or ammonia solution
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
To a solution of 4-(pyridin-2-yl)benzaldehyde (1.0 eq.) in methanol, add ammonium acetate (10 eq.) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Add sodium cyanoborohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.65 | d | 1H | H6' (Pyridine) |
| ~7.95 | d | 2H | H2, H6 (Phenyl) |
| ~7.75 | td | 1H | H4' (Pyridine) |
| ~7.70 | d | 1H | H3' (Pyridine) |
| ~7.45 | d | 2H | H3, H5 (Phenyl) |
| ~7.20 | ddd | 1H | H5' (Pyridine) |
| ~3.90 | s | 2H | -CH₂-NH₂ |
| ~1.70 | br s | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | C2' (Pyridine) |
| ~149.5 | C6' (Pyridine) |
| ~142.0 | C4 (Phenyl) |
| ~139.0 | C1 (Phenyl) |
| ~136.8 | C4' (Pyridine) |
| ~128.0 | C3, C5 (Phenyl) |
| ~127.5 | C2, C6 (Phenyl) |
| ~122.0 | C5' (Pyridine) |
| ~120.5 | C3' (Pyridine) |
| ~45.5 | -CH₂-NH₂ |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, Broad | N-H stretching (asymmetric and symmetric) of primary amine |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic CH₂) |
| ~1600, ~1580, ~1470 | Strong to Medium | C=C and C=N stretching (aromatic rings) |
| ~1430 | Medium | C-N stretching |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 184 | [M]⁺ (Molecular ion) |
| 183 | [M-H]⁺ |
| 167 | [M-NH₃]⁺ |
| 105 | [C₇H₅N]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |
Conclusion
The structural elucidation of this compound is readily achievable through a combination of well-established synthetic methodologies and standard spectroscopic techniques. The provided synthetic protocols offer reliable pathways to obtain the target compound, while the expected spectroscopic data serves as a robust reference for its characterization. This technical guide equips researchers and scientists with the necessary information to confidently synthesize, identify, and utilize this compound in their research and development endeavors.
References
An In-depth Technical Guide to (4-(Pyridin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine that is gaining interest in the fields of medicinal chemistry and materials science. Its structure, which features a pyridine ring linked to a phenylmethanamine moiety, provides a versatile scaffold for the synthesis of more complex molecules. The nitrogen atom in the pyridine ring and the primary amine group offer multiple points for chemical modification, making it a valuable building block for creating libraries of compounds with diverse biological activities and material properties. The positional isomerism of the pyridine ring significantly influences the compound's electronic and steric properties, and consequently its potential applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of this compound and its isomers.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
While specific experimental data for this compound is limited in publicly available literature, the physicochemical properties of its isomers have been computed and are presented below for comparison. These properties are crucial for predicting the compound's behavior in biological systems and for designing synthetic routes.
| Property | This compound (Predicted) | (4-(Pyridin-4-yl)phenyl)methanamine[1] | Phenyl(pyridin-2-yl)methanamine[2] |
| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol | 184.24 g/mol | 184.24 g/mol |
| Exact Mass | 184.100048 g/mol | 184.100048391 Da | 184.100048391 Da |
| XLogP3 | N/A | 1.4 | 1.3 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 2 | 2 | 2 |
| Topological Polar Surface Area | 38.9 Ų | 38.9 Ų | 38.9 Ų |
| CAS Number | 1498333-87-1 (HCl salt) | 486437-10-9 | 39930-11-5 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes commonly used for compounds of this class. The two primary methods are reductive amination of the corresponding aldehyde and nucleophilic substitution of a benzyl halide.
General Synthetic Workflow
Caption: General synthetic workflows for this compound.
Experimental Protocol 1: Reductive Amination
This protocol is adapted from the synthesis of the isomeric [4-(Pyridin-4-yl)phenyl]methanamine.[3]
-
Dissolution: Dissolve 4-(pyridin-2-yl)benzaldehyde in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to the aldehyde solution. The reaction is typically stirred at room temperature to form the intermediate imine.
-
Reduction: To the solution containing the imine, add a reducing agent in portions. Common reducing agents for this step include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Experimental Protocol 2: Suzuki Coupling followed by Reduction
A multi-step synthesis can also be envisioned, starting with a Suzuki coupling to form the biaryl system.
-
Suzuki Coupling: React 2-bromopyridine with 4-cyanophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). This reaction will yield 4-(pyridin-2-yl)benzonitrile.
-
Nitrile Reduction: The resulting nitrile can then be reduced to the primary amine. A common method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney nickel.
-
Work-up and Purification: A careful aqueous work-up is required for the LiAlH₄ reduction. The final product is then purified using standard techniques as described above.
Biological and Pharmacological Relevance
The (pyridin-2-yl)phenylmethanamine scaffold is of significant interest in drug discovery due to its presence in a number of biologically active molecules. The pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets, while the phenylmethanamine portion provides a linker that can be readily modified to optimize binding and pharmacokinetic properties.
Derivatives of the pyridinylphenylmethanamine scaffold have been investigated for a range of therapeutic applications:
-
Kinase Inhibitors: The structural motif is found in compounds designed as kinase inhibitors.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.
-
Muscarinic Acetylcholine Receptor (mAChR) Modulators: A complex derivative, (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, was identified as a starting point for the development of positive allosteric modulators of the M4 mAChR, which is a target for the treatment of neurological and psychiatric disorders.[4]
-
Lysyl Oxidase-Like 2 (LOXL2) Inhibitors: Derivatives of 4-(aminomethyl)-pyridine have been identified as potent inhibitors of LOXL2, an enzyme implicated in fibrotic diseases.[5] This suggests that the aminomethylpyridine moiety is a key pharmacophore for interacting with this class of enzymes.
-
VLA-4 Integrin Antagonists: N-(pyridin-2-yl) phenylalanine derivatives have been explored as antagonists of VLA-4 integrin, which is involved in inflammatory processes.[6]
While specific quantitative biological data for this compound is not widely reported, the activities of its derivatives highlight the potential of this chemical scaffold in drug development.
Signaling Pathway Involvement
Although the direct interaction of this compound with specific signaling pathways has not been extensively characterized, its derivatives have been shown to modulate key cellular signaling cascades. For instance, pyrazole-containing pyridine derivatives have been found to inhibit TGF-β1 and activin A signaling.[7]
Below is a conceptual diagram illustrating how a hypothetical drug candidate based on this scaffold might inhibit a generic receptor tyrosine kinase (RTK) signaling pathway.
Caption: Hypothetical inhibition of a generic RTK signaling pathway.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. While detailed studies on the parent molecule are limited, the diverse biological activities exhibited by its derivatives underscore the importance of this scaffold. Further investigation into the synthesis of novel analogues and their biological evaluation is warranted to fully explore the therapeutic potential of this class of compounds. The synthetic protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute further studies in this promising area of chemical and pharmaceutical research.
References
- 1. [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]
- 4. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (4-(Pyridin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for (4-(Pyridin-2-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic strategies, presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of the synthetic pathways and workflows.
Core Synthesis Strategy
The most prevalent and efficient synthesis of this compound is a two-step process. The initial step involves the formation of the carbon-carbon bond between the pyridine and phenyl rings via a Suzuki-Miyaura cross-coupling reaction to yield the intermediate, 4-(Pyridin-2-yl)benzonitrile. The subsequent step is the reduction of the nitrile functionality to the desired primary amine.
Step 1: Suzuki-Miyaura Cross-Coupling for 4-(Pyridin-2-yl)benzonitrile Synthesis
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl compounds. In this context, it is employed to couple a pyridine-2-yl organoboron species with a 4-halobenzonitrile. The general reaction is depicted below:
Caption: Suzuki-Miyaura coupling for 4-(Pyridin-2-yl)benzonitrile.
Quantitative Data for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromobenzonitrile | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Dioxane | 100 | 12 | 63 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general representation and may require optimization for specific substrates and scales.
Materials:
-
2-Pyridylboronic acid or a suitable boronate ester (e.g., lithium triisopropyl 2-pyridylboronate)
-
4-Bromobenzonitrile
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., a phosphine-based ligand)
-
Base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-pyridylboron reagent (1.2-1.5 equivalents), 4-bromobenzonitrile (1.0 equivalent), palladium catalyst (1-5 mol%), and ligand (if required).
-
Add the base (2.0-3.0 equivalents) and the degassed solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(Pyridin-2-yl)benzonitrile.
Step 2: Reduction of 4-(Pyridin-2-yl)benzonitrile to this compound
The reduction of the nitrile group to a primary amine is a critical step. Several methods are available, with catalytic hydrogenation and chemical reduction using metal hydrides being the most common. The choice of method can influence the yield and purity of the final product.
Caption: Reduction of 4-(Pyridin-2-yl)benzonitrile.
Comparison of Nitrile Reduction Methods
| Method | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Pressure | Yield (%) | Key Considerations | Reference |
| Catalytic Hydrogenation | Pd/C, H₂SO₄ | Methanol | 30-50 | 6 bar | 57 (for 2-PA) | Acidic additive can tune selectivity. Potential for pyridine ring reduction. | [2] |
| Chemical Reduction | LiAlH₄ | THF or Ether | Reflux | Atmospheric | Not specified | Potent reducing agent, requires careful handling and workup. | [3][4] |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Methanol or Dioxane | Not specified | Not specified | Not specified | Widely used catalyst, selectivity can be solvent-dependent. | [5] |
Experimental Protocols for Nitrile Reduction
This protocol is based on the hydrogenation of pyridinecarbonitriles and may require adaptation.[2]
Materials:
-
4-(Pyridin-2-yl)benzonitrile
-
10% Palladium on carbon (Pd/C) catalyst
-
Sulfuric acid (H₂SO₄)
-
Methanol
Procedure:
-
In a hydrogenation vessel, dissolve 4-(Pyridin-2-yl)benzonitrile in methanol.
-
Carefully add the Pd/C catalyst.
-
Add a controlled amount of sulfuric acid to the mixture. The amount of acid can be adjusted to control the selectivity between the reduction of the nitrile group and the pyridine ring.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 6 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) until the reaction is complete (monitored by hydrogen uptake or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or crystallization.
This is a general procedure for nitrile reduction with LiAlH₄.[4]
Materials:
-
4-(Pyridin-2-yl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend LiAlH₄ (an excess, e.g., 2-3 equivalents) in anhydrous THF under an inert atmosphere.
-
Dissolve 4-(Pyridin-2-yl)benzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the mixture and wash the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Logical Workflow for Synthesis
The overall synthetic strategy can be visualized as a linear sequence of two primary transformations.
Caption: Overall synthesis workflow.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving a Suzuki-Miyaura coupling followed by nitrile reduction. The choice of specific reagents and conditions for each step, particularly the reduction, allows for optimization of yield and purity. This guide provides the necessary foundational knowledge, including quantitative data and detailed protocols, to enable researchers to successfully synthesize this important chemical entity. Further optimization of reaction conditions may be necessary depending on the desired scale and purity requirements.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Reduction of Nitriles – Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
Spectroscopic and Synthetic Profile of (4-(Pyridin-2-yl)phenyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of (4-(Pyridin-2-yl)phenyl)methanamine. This bifunctional aromatic amine is a valuable building block in medicinal chemistry and materials science. While comprehensive public data is limited, this guide consolidates available information and presents logical synthetic strategies and potential applications to support further research and development.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, commercial suppliers of its hydrochloride salt (CAS 1498333-87-1) indicate the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[1][2] Based on the chemical structure, the expected spectral characteristics are summarized below.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (phenyl and pyridyl rings): ~7.0-8.7 ppm; Methylene protons (-CH₂-): ~3.9-4.1 ppm; Amine protons (-NH₂): Broad singlet, variable chemical shift. |
| ¹³C NMR | Aromatic carbons: ~120-160 ppm; Methylene carbon (-CH₂-): ~45-50 ppm. |
| IR Spectroscopy | N-H stretching (amine): ~3300-3500 cm⁻¹ (likely a doublet); C-H stretching (aromatic): ~3000-3100 cm⁻¹; C-H stretching (aliphatic): ~2800-3000 cm⁻¹; C=N and C=C stretching (aromatic rings): ~1400-1600 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 184.10. |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound is the reduction of the corresponding nitrile, 4-(pyridin-2-yl)benzonitrile. This transformation can be achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄).
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Experimental Protocol: Reduction of 4-(Pyridin-2-yl)benzonitrile with LiAlH₄
This protocol is a general procedure for the reduction of nitriles to primary amines and can be adapted for the synthesis of this compound.
Materials:
-
4-(Pyridin-2-yl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 4-(pyridin-2-yl)benzonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.
-
A granular precipitate should form. Stir the resulting slurry at room temperature for 15 minutes.
-
Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Potential Biological Significance and Signaling Pathways
While specific biological activities and signaling pathway involvement for this compound are not extensively documented, the broader class of phenyl-pyridine derivatives has shown a wide range of biological activities.[3] These activities include potential as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways.[4][5]
The structural motif of a pyridine ring linked to a phenyl group is present in numerous compounds that interact with biological targets. The methanamine group provides a key point for interaction, potentially forming hydrogen bonds or salt bridges with amino acid residues in protein active sites.
Hypothetical Signaling Pathway Involvement
Given the structural similarities to known kinase inhibitors, this compound could potentially modulate signaling pathways regulated by protein kinases. For instance, it could be investigated for its effects on pathways commonly dysregulated in cancer, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram illustrates a potential mechanism where the compound acts as an inhibitor of a kinase (e.g., RAF) within the MAPK/ERK pathway, a critical regulator of cell proliferation and survival. Such inhibition could be a starting point for the development of novel therapeutic agents. Further experimental validation is necessary to confirm any such activity.
References
In-Depth Technical Guide on the Solubility Profile of (4-(Pyridin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Physicochemical Properties
Quantitative experimental data on the solubility of (4-(Pyridin-2-yl)phenyl)methanamine is not extensively documented. However, computational models provide valuable estimations of its physicochemical properties, which are crucial for predicting its solubility and permeability. The table below summarizes key predicted properties for this compound and its structural isomers.
| Property | This compound | Phenyl(pyridin-2-yl)methanamine | (4-Phenylpyridin-2-yl)methanamine | [4-(Pyridin-4-yl)phenyl]methanamine |
| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol | 184.24 g/mol [1] | 184.24 g/mol [2] | 184.24 g/mol [3] |
| XLogP3-AA | 1.4[2] | 1.3[1] | 1.4[2] | 1.4[3] |
| Hydrogen Bond Donor Count | 1[2] | 1 | 1[2] | 1 |
| Hydrogen Bond Acceptor Count | 2[2] | 2 | 2[2] | 2 |
| Rotatable Bond Count | 2[2] | 2 | 2[2] | 2 |
Note: Data is computationally generated and sourced from PubChem.[1][2][3] XLogP3-AA is a computer-generated octanol-water partition coefficient, a key indicator of lipophilicity.
The methanamine group is known to enhance solubility.[4] The availability of a hydrochloride salt of this compound suggests that its solubility in aqueous media can be significantly improved by forming a salt.[5]
Experimental Protocols for Solubility Profile Determination
To ascertain the precise solubility profile of this compound, a series of experimental assays are required. The following sections detail the methodologies for determining aqueous solubility, pKa, and the octanol-water partition coefficient (LogP).
Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing a drug's absorption and distribution. Both kinetic and thermodynamic solubility assays are valuable in different stages of drug development.
2.1.1. Kinetic Aqueous Solubility Assay
This high-throughput method is suitable for early-stage discovery.
-
Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period.
-
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO.
-
Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate for a short period (e.g., 1-2 hours) with agitation.
-
Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in the supernatant after centrifugation or filtration, typically by LC-MS/MS.
-
2.1.2. Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method provides the equilibrium solubility and is considered the gold standard.
-
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period to ensure saturation.
-
Methodology:
-
Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values.
-
Agitate the vials at a constant temperature for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.
-
Separate the undissolved solid from the solution by centrifugation and filtration.
-
Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which significantly impacts its solubility and permeability.
2.2.1. Potentiometric Titration
-
Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is incrementally added. The pKa is determined from the inflection point of the titration curve.
-
Methodology:
-
Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Calibrate a pH meter with standard buffers.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
2.2.2. pH-Metric Titration using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: The retention time of an ionizable compound on a reverse-phase HPLC column is dependent on the pH of the mobile phase. A plot of retention time versus pH yields a sigmoidal curve, from which the pKa can be determined.
-
Methodology:
-
Prepare a series of mobile phases with varying pH values using appropriate buffers.
-
Inject a solution of this compound onto an RP-HPLC column.
-
Elute the compound with each mobile phase and record the retention time.
-
Plot the retention time (or capacity factor, k') against the mobile phase pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and potential for oral absorption.
2.3.1. Shake-Flask Method
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The LogP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.
-
Methodology:
-
Prepare a solution of this compound in either n-octanol or water.
-
Add an equal volume of the other solvent to a flask.
-
Shake the flask vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely, often aided by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).
-
2.3.2. RP-HPLC Method
-
Principle: A correlation exists between the retention time of a compound on a reverse-phase column and its LogP. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be estimated.
-
Methodology:
-
Select a set of standard compounds with known LogP values that span the expected range for this compound.
-
Determine the retention times of the standard compounds and the test compound under isocratic RP-HPLC conditions.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values.
-
Determine the log k' for this compound and use the calibration curve to interpolate its LogP.
-
Biological Context and Signaling Pathway
Structurally similar compounds to this compound have been identified as potential positive allosteric modulators of the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[6][7] Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This signaling cascade ultimately leads to the inhibition of neuronal activity.[8]
M4 Muscarinic Receptor Signaling Pathway
Caption: M4 receptor activation by an agonist leads to Gαi/o protein activation, inhibiting adenylyl cyclase and reducing cAMP levels, which results in neuronal inhibition.
Conclusion
This technical guide provides a framework for understanding and experimentally determining the solubility profile of this compound. While in silico predictions offer initial guidance, the detailed experimental protocols herein are essential for generating the robust data required for informed decision-making in drug development. The potential interaction of this molecular scaffold with the M4 muscarinic acetylcholine receptor highlights a relevant biological context and underscores the importance of a comprehensive physicochemical characterization to advance such compounds in the drug discovery pipeline.
References
- 1. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-2-pyridinemethanamine | C12H12N2 | CID 19863500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]
- 5. This compound hydrochloride | 1498333-87-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 8. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-(Pyridin-2-yl)phenyl)methanamine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Pyridin-2-yl)phenyl)methanamine is a key building block in medicinal chemistry, recognized for its utility in the synthesis of a variety of biologically active compounds. The presence of the pyridin-2-yl-phenyl scaffold is a recurring motif in molecules designed to interact with various biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological applications of this compound and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented, alongside a summary of relevant quantitative data from analogous compounds to guide further research and development.
Introduction
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the phenyl group make it a valuable component in the design of novel therapeutics. When coupled with a phenyl ring, as in the (pyridin-2-yl)phenyl framework, it provides a versatile platform for creating compounds with a wide range of pharmacological activities. Notably, this scaffold has been extensively explored for the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The methanamine substituent offers a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for screening and optimization. This guide will delve into the core aspects of this compound, providing a foundational resource for its application in drug discovery and development.
Chemical Synthesis
The synthesis of this compound is typically achieved through a two-step process: the formation of the carbon-carbon bond between the pyridine and phenyl rings, followed by the introduction of the aminomethyl group.
Synthesis of the Biaryl Core: Suzuki-Miyaura Coupling
The most common method for constructing the (pyridin-2-yl)phenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the precursor to this compound, 2-bromopyridine is typically coupled with a 4-substituted phenylboronic acid, such as 4-cyanophenylboronic acid or 4-formylphenylboronic acid.
Introduction of the Methanamine Group
Following the successful synthesis of the biaryl intermediate, the methanamine group can be introduced. The method of introduction depends on the nature of the substituent on the phenyl ring.
-
Reduction of a Nitrile: If the precursor is 4-(pyridin-2-yl)benzonitrile, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Reductive Amination of an Aldehyde: If the precursor is 4-(pyridin-2-yl)benzaldehyde, the aminomethyl group can be introduced via reductive amination.[1] This involves the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Quantitative Data
While specific quantitative data for the parent compound this compound is not extensively reported in the public domain, the following tables summarize representative data for the key synthetic reactions and biological activities of closely related analogues. This information serves as a valuable benchmark for researchers working with this scaffold.
Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~70-85 | General Protocol |
| 2-Bromopyridine | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5), SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 63 | [2] |
| 2-Chloro-6-methylpyridine | 4-Formylphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 18 | ~75-90 | General Protocol |
Yields are highly dependent on specific reaction conditions and may require optimization.
Table 2: Representative Yields for Reductive Amination
| Aldehyde/Ketone | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| 4-(Pyridin-4-yl)benzaldehyde | NH₄OAc | NaBH₃CN | Methanol | 59 | [1] |
| Benzaldehyde | NH₄OAc | NaBH₄ | Methanol | 95 | General Protocol |
| Various Aldehydes | NH₃/H₂ | Pt NW catalyst | Ethanol | 50-92 | [3] |
Note: The yield for the 4-pyridinyl isomer is provided as a close analog.
Table 3: In Vitro Cytotoxicity of Representative Pyridine Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Spiro-pyridine derivative 7 | Caco-2 | MTT | 7.83 ± 0.50 | [4] |
| Pyridine-3-carbonitrile derivative 4a | HT29 | MTT | 2.243 ± 0.217 | [5] |
| LGB321 (PIM-1 inhibitor) | - | Kinase Assay | 14.3 nM (IC₅₀) | [6] |
IC₅₀ values are indicative of the concentration required to inhibit 50% of the biological activity and are highly dependent on the specific compound and assay conditions.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of 4-(Pyridin-2-yl)benzonitrile (Suzuki-Miyaura Coupling)
Materials:
-
2-Bromopyridine
-
4-Cyanophenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3 mol%).
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-(pyridin-2-yl)benzonitrile.
Synthesis of this compound (Reductive Amination)
Materials:
-
4-(Pyridin-2-yl)benzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 equiv) in methanol in a round-bottom flask.
-
Add a significant excess of ammonium acetate (e.g., 10 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2).
-
Stir for an additional 30 minutes.
-
Basify the solution with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to pH > 10.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the chosen cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Generic Kinase Inhibition Pathway
Caption: Potential mechanism of action via kinase inhibition.
References
- 1. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Ascendance of N-aryl-2-aminopyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
The N-aryl-2-aminopyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous groundbreaking therapeutics. Its discovery and the evolution of its synthesis have paved the way for significant advancements in drug development, particularly in oncology. This technical guide provides an in-depth exploration of the history, synthesis, and biological importance of this crucial chemical entity.
A Historical Perspective: From Harsh Beginnings to Catalytic Finesse
The journey to efficiently synthesize N-aryl-2-aminopyridines has been a multi-generational endeavor in organic chemistry. Early methods were often characterized by harsh reaction conditions and limited substrate scope.
A foundational, though not direct, method for aminating pyridines is the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914. This reaction involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine. While historically significant for aminopyridine synthesis, it is not a direct method for N-arylation.
The earliest reliable methods for forming the N-aryl bond on a 2-aminopyridine core were adaptations of classic cross-coupling reactions, namely the Ullmann condensation and the Goldberg reaction .
The Ullmann condensation , discovered by Fritz Ullmann in the early 1900s, traditionally involves the copper-promoted coupling of an aryl halide with an alcohol, thiol, or amine.[1][2] Applying this to 2-aminopyridines required high temperatures and stoichiometric amounts of copper, often leading to moderate yields.[1] The related Goldberg reaction , reported by Irma Goldberg in 1906, specifically describes the copper-catalyzed N-arylation of amides, and by extension, anilines.[3][4]
These early methods, while groundbreaking for their time, suffered from significant limitations, including the need for high reaction temperatures, the use of stoichiometric copper, and a narrow tolerance for functional groups.
A paradigm shift occurred in the mid-1990s with the development of the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine revolutionized the synthesis of arylamines, including N-aryl-2-aminopyridines.[5][6] The work of Stephen L. Buchwald and John F. Hartwig established a highly versatile and efficient method that operates under much milder conditions and tolerates a wide array of functional groups, dramatically expanding the accessibility of this important class of compounds.[5][6]
Key Synthetic Methodologies: Experimental Protocols
This section provides detailed experimental protocols for the landmark reactions used in the synthesis of N-aryl-2-aminopyridines.
Ullmann Condensation
While largely superseded by palladium-catalyzed methods, the Ullmann condensation remains a historically important and occasionally utilized method.
General Experimental Protocol:
A mixture of 2-halopyridine (1.0 equiv), aniline (1.0-1.5 equiv), copper catalyst (e.g., CuI, CuO, or copper powder, 0.1-1.0 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 equiv) in a high-boiling polar solvent (e.g., DMF, NMP, or nitrobenzene) is heated at high temperatures (typically 150-210 °C) for an extended period (12-48 hours) under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered to remove inorganic salts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Aryl Halide | Aniline | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | K₂CO₃ | CuI | DMF | 150 | 24 | 45-60 |
| 2-Chloropyridine | 4-Methoxyaniline | Cs₂CO₃ | CuO | NMP | 180 | 36 | 50-65 |
| 2-Iodopyridine | 3-Chloroaniline | K₃PO₄ | Cu powder | Nitrobenzene | 200 | 12 | 40-55 |
Table 1: Representative examples of the Ullmann condensation for the synthesis of N-aryl-2-aminopyridines.
Goldberg Reaction
The Goldberg reaction offers a more direct copper-catalyzed route to N-aryl-2-aminopyridines. Modern protocols often utilize ligands to improve catalyst turnover and reaction efficiency.[4][7]
General Experimental Protocol: [4][7]
To a reaction vessel are added 2-bromopyridine (1.0 equiv), the desired aniline or amide (1.1-1.5 equiv), a copper(I) salt (e.g., CuI, 1-10 mol%), a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine, 2-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 1.5-2.0 equiv). The vessel is evacuated and backfilled with an inert gas. A suitable solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is heated to reflux (typically 110-140 °C) for 12-24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
| 2-Halopyridine | Amine/Amide | Ligand | Base | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | N-Methylformamide | 1,10-phenanthroline | K₃PO₄ | 3 | 12 | 95 | [4] |
| 2-Bromopyridine | N-Methylacetamide | 1,10-phenanthroline | K₃PO₄ | 3 | 24 | 80 | [4] |
| 2-Bromopyridine | Pyrrolidin-2-one | 1,10-phenanthroline | K₃PO₄ | 3 | 24 | 88 | [4] |
| 2-Bromopyridine | Aniline | DMEDA | K₂CO₃ | 5 | 24 | 75-85 | [7] |
Table 2: Substrate scope and yields for the Goldberg reaction. [4][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the current state-of-the-art for the synthesis of N-aryl-2-aminopyridines, offering high yields and broad functional group tolerance under relatively mild conditions.[8][9]
General Experimental Protocol: [8][9]
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 1.2-6 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.2-2.0 equiv). The tube is evacuated and backfilled with an inert gas. The aryl halide (1.0 equiv), the 2-aminopyridine or aniline derivative (1.0-1.2 equiv), and an anhydrous solvent (e.g., toluene, dioxane, or THF) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated. The crude product is purified by column chromatography.
| Aryl Halide | Amine | Ligand | Base | Catalyst | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Aniline | BINAP | NaOtBu | Pd₂(dba)₃ | 80 | 90-98 |
| 2-Chloropyridine | 4-Toluidine | XPhos | K₃PO₄ | Pd(OAc)₂ | 100 | 85-95 |
| 2-Bromopyridine | Morpholine | RuPhos | Cs₂CO₃ | Pd₂(dba)₃ | 100 | 92 |
| 3-Bromopyridine-D4 | Aniline | Xantphos | NaOtBu | Pd(OAc)₂ | 110 | 80-90 |
Table 3: Representative examples of the Buchwald-Hartwig amination for the synthesis of N-aryl-2-aminopyridines.
N-aryl-2-aminopyridines in Drug Development: Landmark Examples
The N-aryl-2-aminopyridine scaffold is at the heart of several transformative medicines.
Imatinib (Gleevec®)
The development of imatinib in the late 1990s by Novartis marked a turning point in cancer therapy, heralding the era of targeted treatments.[10][11] Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein responsible for chronic myeloid leukemia (CML).[6]
Mechanism of Action: Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme.[6] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation and survival of CML cells.[12]
Figure 1: Simplified signaling pathway of BCR-ABL and the inhibitory action of Imatinib.
Synthesis of Imatinib: The synthesis of imatinib involves a multi-step sequence, with a key step being the Buchwald-Hartwig amination to form the central N-aryl-2-aminopyridine core.
Piritrexim
Piritrexim is a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[13] It was originally discovered by Burroughs Wellcome.[14]
Mechanism of Action: Piritrexim competitively inhibits DHFR, leading to a depletion of tetrahydrofolate. This, in turn, disrupts the synthesis of purines and thymidylate, essential precursors for DNA replication, thereby halting cell division.[15]
Synthesis of Piritrexim: A key starting material for the synthesis of piritrexim and its analogs is 2,4-diamino-6-chloropyrimidine.[14][16]
Experimental Protocol for the Synthesis of 2,4-Diamino-6-chloropyrimidine: [14][17]
2,4-Diamino-6-hydroxypyrimidine (1.0 equiv) is added to an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux (approximately 105 °C) for several hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The reaction mixture is then carefully quenched by slowly adding it to ice water or by the addition of an alcohol. The pH is adjusted to neutral or slightly basic with a base such as NaOH or ammonia water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 2,4-diamino-6-chloropyrimidine.
Experimental and Drug Discovery Workflows
The synthesis and evaluation of novel N-aryl-2-aminopyridine derivatives follow a structured workflow.
Figure 2: General workflow for the synthesis, characterization, and biological evaluation of N-aryl-2-aminopyridine derivatives.
Conclusion
The N-aryl-2-aminopyridine scaffold has firmly established its importance in modern medicinal chemistry. The historical progression from the challenging conditions of the Ullmann and Goldberg reactions to the highly efficient and versatile Buchwald-Hartwig amination has been instrumental in unlocking the therapeutic potential of this compound class. The remarkable success of imatinib serves as a powerful testament to the impact of rational drug design centered around this core structure. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the N-aryl-2-aminopyridine motif is poised to remain a fertile ground for the discovery of new and innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Imatinib - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Characteristics of (4-(Pyridin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Pyridin-2-yl)phenyl)methanamine is a bi-functional aromatic amine featuring a pyridine ring linked to a phenylmethanamine moiety. This unique structural arrangement, combining a metal-coordinating pyridine group and a reactive primary amine, makes it a valuable building block in medicinal chemistry and materials science. The relative position of the nitrogen atom in the pyridine ring and the substitution pattern on the phenyl ring significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and physicochemical characteristics.
Notably, the 2-substituted pyridine isomer, this compound, is of particular interest due to the proximity of the pyridine nitrogen to the phenyl ring, which can enhance metal coordination and influence its interaction with biological targets. Isomers of this compound have been investigated for their potential as kinase inhibitors, highlighting the therapeutic relevance of this molecular scaffold. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively available in the public domain. The following table summarizes key predicted and available data for the compound and its hydrochloride salt.
| Property | Value (Free Base - Predicted) | Value (Hydrochloride Salt) | Data Source |
| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₃ClN₂ | N/A |
| Molecular Weight | 184.24 g/mol | 220.70 g/mol | N/A |
| CAS Number | Not available | 1498333-87-1 | Chemical Supplier Databases |
| pKa (most basic) | 8.5 (Predicted) | N/A | ChemAxon |
| logP | 1.9 (Predicted) | N/A | ChemAxon |
| Aqueous Solubility | 0.8 mg/mL at pH 7 (Predicted) | Higher than free base | ChemAxon |
| Hydrogen Bond Donors | 1 | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | 2 | N/A |
| Rotatable Bonds | 2 | 2 | N/A |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from 4-bromobenzonitrile and 2-bromopyridine, followed by the reduction of the resulting nitrile.
Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(Pyridin-2-yl)benzonitrile (Suzuki Coupling)
-
To a solution of 4-bromobenzonitrile (1.0 eq) and 2-pyridylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (2.0 eq).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture at 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(pyridin-2-yl)benzonitrile.
Step 2: Synthesis of this compound (Nitrile Reduction)
Method A: Using Lithium Aluminum Hydride (LAH)
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-(pyridin-2-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench the excess LAH by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain this compound.
Method B: Catalytic Hydrogenation
-
Dissolve 4-(pyridin-2-yl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol containing hydrochloric acid (1.1 eq).
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the catalyst through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with aqueous sodium hydroxide.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give this compound.
Experimental Protocol: Determination of pKa
The pKa of the amine can be determined by potentiometric titration.
-
Sample Preparation: Prepare a 0.01 M solution of this compound in a mixture of water and a co-solvent (e.g., methanol) if solubility is limited.
-
Titration: Titrate the sample solution with a standardized 0.1 M solution of hydrochloric acid.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Experimental Protocol: Determination of logP
The octanol-water partition coefficient (logP) can be determined using the shake-flask method.
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Mix equal volumes of the octanol and aqueous phases containing the compound in a flask and shake vigorously for 1 hour.
-
Phase Separation: Allow the phases to separate by standing or centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous]).
Experimental Protocol: Determination of Aqueous Solubility
Thermodynamic solubility can be determined by the shake-flask method.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution at a specific pH (e.g., pH 7.4).
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC.
-
The measured concentration represents the thermodynamic solubility at that pH.
Potential Biological Activity and Signaling Pathway
As isomers of this compound have been noted for their potential as kinase inhibitors, a general representation of a kinase signaling pathway is provided below. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors often target the ATP-binding pocket of kinases, preventing the transfer of a phosphate group to their substrates.
Representative kinase signaling pathway potentially targeted by inhibitors.
Conclusion
This compound is a compound with significant potential in drug discovery and materials science. This guide has provided a summary of its key physicochemical characteristics, detailed protocols for its synthesis and property determination, and a conceptual framework for its potential biological activity. The provided data and methodologies offer a valuable resource for researchers working with this and related molecular scaffolds. Further experimental validation of the predicted properties is encouraged to build a more comprehensive understanding of this versatile molecule.
Methodological & Application
Synthesis of (4-(Pyridin-2-yl)phenyl)methanamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (4-(Pyridin-2-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step sequence involving a Suzuki-Miyaura coupling followed by a reductive amination.
Introduction
This compound and its derivatives are key structural motifs in a range of biologically active compounds. The presence of the pyridin-2-ylphenyl scaffold allows for diverse biological interactions, making it a privileged structure in the design of novel therapeutics. This protocol outlines a reliable method for the preparation of this versatile intermediate, starting from commercially available materials.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Suzuki-Miyaura Coupling: Formation of the carbon-carbon bond between 2-bromopyridine and 4-formylphenylboronic acid to yield 4-(pyridin-2-yl)benzaldehyde.
-
Reductive Amination: Conversion of the aldehyde functional group of 4-(pyridin-2-yl)benzaldehyde to a primary amine using an ammonia source and a reducing agent.
Quantitative Data Summary
The following table summarizes the typical quantitative data for each step of the synthesis. Yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 2-Bromopyridine (1.0 equiv) | 4-Formylphenylboronic acid (1.2 equiv) | Pd(dppf)Cl₂ (0.03 equiv), K₂CO₃ (2.0 equiv) | 1,4-Dioxane / H₂O (4:1) | 80-100 | 12-24 | 70-85 |
| Reductive Amination | 4-(Pyridin-2-yl)benzaldehyde (1.0 equiv) | Ammonium acetate (10 equiv) | Sodium cyanoborohydride (1.5 equiv) | Methanol | Room Temp. | 12-24 | 60-75 |
Experimental Protocols
Step 1: Synthesis of 4-(Pyridin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling
This procedure describes the palladium-catalyzed cross-coupling of 2-bromopyridine with 4-formylphenylboronic acid.
Materials:
-
2-Bromopyridine
-
4-Formylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add 2-bromopyridine (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(pyridin-2-yl)benzaldehyde as a solid.
Step 2: Synthesis of this compound via Reductive Amination
This procedure describes the conversion of 4-(pyridin-2-yl)benzaldehyde to the target primary amine.
Materials:
-
4-(Pyridin-2-yl)benzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 equiv) and a large excess of ammonium acetate (e.g., 10 equiv) in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Carefully add sodium cyanoborohydride (1.5 equiv) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, possibly containing a small amount of a basic modifier like triethylamine to prevent streaking) to yield this compound.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of the target compound.
Application Notes and Protocols for the Synthesis of Pyridinylphenylmethanamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinylphenylmethanamine and its derivatives are key structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. Notably, these compounds have been investigated as kinase inhibitors, which are crucial for regulating cellular signaling pathways implicated in cancer and other diseases. This document provides detailed protocols for the synthesis of pyridinylphenylmethanamine via reductive amination and explores its relevance in targeting the c-Src kinase signaling pathway.
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a direct and often high-yielding route to secondary and tertiary amines from carbonyl compounds and amines.[1][2] This method is widely employed in pharmaceutical development due to its operational simplicity and tolerance of a broad range of functional groups.
Data Presentation
The choice of reducing agent is critical for a successful reductive amination. Below is a comparative summary of common reducing agents and their typical reaction conditions.
| Reducing Agent | Abbreviation | Typical Solvents | Key Features |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; does not reduce aldehydes and ketones.[3] Sensitive to water and less compatible with protic solvents like methanol. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Not sensitive to water.[3] Lewis acids (e.g., ZnCl₂) can be added to improve yields for less reactive substrates.[3] |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can reduce aldehydes and ketones; typically added after imine formation is complete.[3] |
Experimental Protocols
Two primary approaches for the synthesis of pyridinylphenylmethanamine are presented, utilizing different combinations of starting materials.
Method 1: Reductive Amination of Pyridine-4-carboxaldehyde with Aniline
This protocol details the reaction between pyridine-4-carboxaldehyde and aniline, followed by in-situ reduction of the resulting imine.
Protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Reaction Setup: To a solution of pyridine-4-carboxaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M concentration), add aniline (1.1 equivalents).
-
Addition of Reducing Agent: To the stirring mixture, add sodium triacetoxyborohydride (1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., DCM) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired pyridinylphenylmethanamine.
Method 2: Reductive Amination of Benzaldehyde with 4-Aminopyridine
This alternative route involves the reaction of benzaldehyde with 4-aminopyridine.
Protocol using Sodium Borohydride (NaBH₄)
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) and 4-aminopyridine (1.0 equivalent) in a solvent like methanol or ethanol. Add a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[4]
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.2 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Carefully add water to quench the excess sodium borohydride.
-
Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the final product.
Visualizations
Reductive Amination Workflow
Caption: General workflow for the synthesis of pyridinylphenylmethanamine.
c-Src Kinase Signaling Pathway
Pyridinylphenylmethanamine derivatives have shown potential as kinase inhibitors, targeting pathways such as the one regulated by c-Src. The proto-oncogene c-Src is a non-receptor tyrosine kinase that, when activated, can lead to the initiation of multiple downstream signaling cascades involved in cell proliferation, survival, and migration.[5][6][7] Inhibition of c-Src can therefore be a valuable therapeutic strategy in cancer.
References
- 1. Src Points the Way to Biomarkers and Chemotherapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancers | Free Full-Text | Role of c-Src in Carcinogenesis and Drug Resistance [mdpi.com]
- 6. Role of c-Src in Carcinogenesis and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Purification of (4-(Pyridin-2-yl)phenyl)methanamine by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-(Pyridin-2-yl)phenyl)methanamine is a bifunctional molecule featuring a pyridine ring and a benzylamine moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential for forming diverse derivatives and its coordinating properties. The primary amine and the pyridine nitrogen introduce basic characteristics to the molecule, which can present challenges during purification, such as peak tailing on silica gel. This application note provides detailed protocols for the purification of this compound from a crude reaction mixture using both normal-phase flash chromatography for bulk purification and reverse-phase preparative HPLC for achieving high purity.
Data Presentation
The following tables summarize the chromatographic conditions and expected outcomes for the purification of this compound.
Table 1: Normal-Phase Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 40 g column for 1 g crude) |
| Mobile Phase | Gradient of Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (TEA) |
| Gradient Profile | 0-100% MeOH in DCM over 20 column volumes |
| Flow Rate | 40 mL/min (for a 40 g column) |
| Detection | UV at 254 nm |
| Sample Loading | Dry loading with silica gel |
| Expected Yield | >85% |
| Expected Purity | >95% |
Table 2: Reverse-Phase Preparative HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18 silica gel (10 µm) |
| Column Dimensions | 21.2 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Profile | 10-70% B over 25 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (of a ~10 mg/mL solution) |
| Expected Yield | >90% from loaded sample |
| Expected Purity | >99% |
Experimental Protocols
Protocol 1: Purification by Normal-Phase Flash Chromatography
This method is suitable for the purification of gram-scale quantities of crude this compound. The addition of a basic modifier like triethylamine to the mobile phase is crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface.
-
Sample Preparation (Dry Loading): a. Dissolve the crude product in a suitable solvent such as dichloromethane or methanol. b. Add silica gel (approximately 2-3 times the weight of the crude product) to the solution. c. Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Column Preparation: a. Select an appropriately sized silica gel column for the amount of crude material. b. Equilibrate the column with the initial mobile phase (100% Dichloromethane with 0.5% TEA).
-
Chromatographic Run: a. Load the prepared dry sample onto the column. b. Begin the elution with the gradient solvent system. c. Monitor the elution of the product using a UV detector at 254 nm.
-
Fraction Collection and Analysis: a. Collect fractions based on the UV chromatogram. b. Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: High-Purity Purification by Reverse-Phase Preparative HPLC
This protocol is ideal for obtaining highly pure samples of this compound for analytical standards or biological testing. The use of an acidic modifier like formic acid in the mobile phase helps to protonate the basic nitrogens, leading to improved peak shape.
-
Sample Preparation: a. Dissolve the partially purified or crude product in a minimal amount of the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). b. If solubility is an issue, a small amount of DMSO can be used, followed by dilution with the mobile phase. c. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
System Preparation: a. Install the preparative C18 column. b. Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Chromatographic Run: a. Inject the prepared sample solution onto the column. b. Run the gradient method as detailed in Table 2. c. Monitor the separation at 254 nm.
-
Fraction Collection: a. Collect the fraction corresponding to the main peak of the target compound.
-
Product Isolation: a. Combine the collected fractions containing the pure product. b. Remove the acetonitrile from the collected fractions using a rotary evaporator. c. The remaining aqueous solution can be freeze-dried to obtain the purified product as a formic acid salt. Alternatively, the solution can be basified and extracted with an organic solvent to recover the free base.
Visualizations
Caption: A flowchart illustrating the purification strategy for this compound.
Application Note: 1H NMR Characterization of (4-(Pyridin-2-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characterization of (4-(Pyridin-2-yl)phenyl)methanamine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the absence of publicly available experimental ¹H NMR data for this specific compound, this note presents predicted spectral data based on the analysis of structurally analogous compounds and established NMR principles. Furthermore, a comprehensive, standardized protocol for acquiring high-quality ¹H NMR spectra for this and similar aromatic amines is provided, alongside a workflow for the characterization process.
Introduction
This compound is a bifunctional aromatic amine containing a pyridine ring, a phenyl ring, and a benzylic amine group. This structural motif is of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application in research and development. ¹H NMR spectroscopy is a primary analytical technique for the structural characterization of organic molecules, providing detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from known chemical shifts of 2-phenylpyridine and typical values for benzylic and amine protons. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6' | 8.6 - 8.7 | Doublet (d) | ~4.8 | 1H |
| H-3' | 7.7 - 7.8 | Doublet (d) | ~8.0 | 1H |
| H-5' | 7.7 - 7.8 | Triplet of doublets (td) | ~7.7, 1.8 | 1H |
| H-2, H-6 | 7.9 - 8.0 | Doublet (d) | ~8.2 | 2H |
| H-3, H-5 | 7.4 - 7.5 | Doublet (d) | ~8.2 | 2H |
| H-4' | 7.2 - 7.3 | Triplet (t) | ~6.6 | 1H |
| -CH₂- | 3.8 - 4.0 | Singlet (s) | - | 2H |
| -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - | 2H |
Note: The chemical shift of the -NH₂ protons is highly variable and can exchange with deuterium in the presence of D₂O.
Structural and Characterization Diagrams
The chemical structure of this compound with proton labeling corresponding to the predicted NMR data is presented below.
Caption: Chemical structure of this compound with proton labeling.
The general workflow for the ¹H NMR characterization of a novel compound like this compound is outlined in the following diagram.
Application Notes and Protocols for (4-(Pyridin-2-yl)phenyl)methanamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (4-(Pyridin-2-yl)phenyl)methanamine as a ligand in catalysis. While direct catalytic applications of this specific ligand are not extensively reported in the reviewed literature, its structural features suggest significant potential, particularly in cross-coupling reactions. The protocols and data herein are based on established methodologies for structurally related pyridine-based ligands and are intended to serve as a robust starting point for catalyst screening and optimization.
Introduction
This compound is a bifunctional organic molecule featuring a pyridine ring and a benzylamine moiety. This unique combination of a nitrogen-containing heterocycle and a primary amine offers multiple coordination sites for metal centers, making it an attractive candidate for a bidentate ligand in catalysis. The pyridine nitrogen and the aminomethyl group can form a stable chelate ring with a transition metal, which can enhance the stability and influence the catalytic activity of the resulting complex. The 2-pyridinyl isomer, in particular, may offer enhanced metal coordination due to the proximity of the nitrogen atoms.
Potential Applications in Catalysis
Based on the reactivity of analogous pyridine- and amine-containing ligands, metal complexes of this compound are anticipated to be active in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Data Presentation: Template for Catalytic Activity
As no specific quantitative data for the catalytic use of this compound was found in the literature, the following table is provided as a template for researchers to systematically record and compare experimental results.
| Entry | Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | ||||||||||
| 2 | ||||||||||
| 3 | ||||||||||
| 4 |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a palladium complex of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for similar pyridine-based ligands and should be optimized for the specific substrates and conditions used.[1][2]
Protocol 1: Synthesis of a Palladium(II) Complex with this compound
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂) or another suitable palladium precursor
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Standard glassware for filtration and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 equivalents) in the chosen anhydrous, degassed solvent.
-
In a separate flask, dissolve the palladium precursor (1 equivalent) in the same solvent.
-
Slowly add the palladium solution to the ligand solution with vigorous stirring at room temperature.
-
The reaction mixture may change color, and a precipitate may form.
-
Continue stirring the reaction at room temperature or with gentle heating for a specified time (e.g., 2-24 hours) to ensure complete complex formation.
-
Monitor the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, the resulting complex can be isolated by filtration if it has precipitated.
-
Wash the isolated solid with a small amount of cold solvent and dry under vacuum.
-
Characterize the synthesized complex using techniques such as NMR spectroscopy, FT-IR spectroscopy, and elemental analysis.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Synthesized palladium complex of this compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk tube or microwave reaction vial
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), base (2.0-3.0 mmol), and the palladium catalyst (0.1-2 mol%).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).
-
Add the anhydrous, degassed solvent (3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate the general workflow for catalyst synthesis and a representative catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for catalyst synthesis and application.
Caption: Plausible catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Applications of (4-(Pyridin-2-yl)phenyl)methanamine in Medicinal Chemistry: A Detailed Overview
(4-(Pyridin-2-yl)phenyl)methanamine has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring linked to a phenylmethanamine moiety, provide a key building block for the synthesis of a diverse range of biologically active compounds. This bifunctional molecule serves as a crucial intermediate in the development of targeted therapeutics, particularly in the areas of oncology and neuroscience. The primary amine offers a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
This document provides detailed application notes on the use of this compound in drug discovery, focusing on its role in the development of kinase inhibitors and positive allosteric modulators of muscarinic acetylcholine receptors. Furthermore, it includes comprehensive experimental protocols for the synthesis of the parent compound and for key biological assays used to evaluate the efficacy of its derivatives.
Application Notes
Kinase Inhibitors for Cancer Therapy
The this compound scaffold is a prominent feature in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine and phenyl rings of the scaffold can engage in crucial hydrogen bonding and aromatic interactions within the ATP-binding pocket of various kinases, while the aminomethyl group provides a vector for introducing substituents that can enhance potency and selectivity.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors: Mutations in the FLT3 receptor tyrosine kinase are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] Derivatives of this compound have been investigated as FLT3 inhibitors. For instance, a series of pyridine/pyrimidine derivatives were designed, with the most potent compound exhibiting an IC50 value of 13.9 nM against the FLT3 kinase.[2] These compounds are often designed as Type-II inhibitors, which bind to the inactive conformation of the kinase.
Janus Kinase 2 (JAK2) Inhibitors: The JAK-STAT signaling pathway is crucial for normal hematopoiesis, and mutations in JAK2 are a driving force in myeloproliferative neoplasms. N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which can be conceptually derived from the this compound scaffold, have been developed as selective JAK2 inhibitors.[3] One optimized compound, A8, demonstrated an IC50 value of 5 nM for JAK2 and exhibited significant selectivity over other JAK family members.[3]
Positive Allosteric Modulators (PAMs) of Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M4 subtype of the mAChR is a promising therapeutic target for the treatment of schizophrenia and other neuropsychiatric disorders. Positive allosteric modulators (PAMs) offer a more nuanced approach to receptor modulation compared to traditional agonists, as they only enhance the effect of the endogenous ligand.
A high-throughput screening campaign identified (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine as a promising scaffold for the development of M4 mAChR PAMs.[4] Further optimization of this scaffold has led to the discovery of potent and selective PAMs with improved pharmacokinetic profiles. For example, compound 6c (VU0467485) demonstrated robust potentiation of the M4 receptor with an EC50 of 78.8 nM in human M4 assays.[5]
Quantitative Data Summary
The following tables summarize the in vitro activities of various derivatives based on the this compound scaffold.
Table 1: Inhibitory Activity of this compound Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| 13a | FLT3 | 13.9 ± 6.5 | - | [2] |
| 18 | FLT3 | 5719 | - | [2] |
| A8 | JAK2 | 5 | - | [3] |
| A8 | JAK1 | >193 | - | [3] |
| A8 | JAK3 | >273 | - | [3] |
| A8 | TYK2 | >206 | - | [3] |
| C14 | FLT3 | 256 | - | [6] |
| C14 | MOLM-13 (FLT3-ITD) | 507 | MOLM-13 | [6] |
| C14 | MV4-11 (FLT3-ITD) | 325 | MV4-11 | [6] |
| 34f | FLT3-ITD | 4 | - | [1] |
| 34f | FLT3-D835Y | 1 | - | [1] |
| 34f | MV4-11 (FLT3-ITD) | 7 | MV4-11 | [1] |
| 34f | MOLM-13 (FLT3-ITD) | 9 | MOLM-13 | [1] |
Table 2: Potentiation of M4 Muscarinic Acetylcholine Receptor by this compound Analogs
| Compound ID | Receptor | EC50 (nM) | Max Potentiation (% of ACh Max) | Reference |
| 6a (VU0464090) | Human M4 | 130 | 83.7 ± 3.5 | [5] |
| 6a (VU0464090) | Rat M4 | 59.7 | 78.1 ± 1.7 | [5] |
| 6c (VU0467485) | Human M4 | 78.8 | 80.6 ± 0.7 | [5] |
| 6c (VU0467485) | Rat M4 | 26.6 | 68.7 ± 3.4 | [5] |
| ML173 | Human M4 | 95 | - | [7] |
| ML173 | Rat M4 | 2400 | - | [7] |
| VU0467154 | Rat M4 | 17.7 | 68 | [8] |
| VU0467154 | Human M4 | 627 | 55 | [8] |
| 18b | Human M4 | 327 | - | [9] |
| 18c | Human M4 | 150 | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
4-(Pyridin-2-yl)benzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 4-(pyridin-2-yl)benzaldehyde (1.0 eq) in methanol or dichloromethane, add ammonium acetate (10 eq) or an excess of aqueous ammonia.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: In Vitro FLT3 Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 values of test compounds against the FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the FLT3 enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative activity of test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a DMSO vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-(Pyridin-2-yl)phenyl)methanamine as a Putative Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the complete removal of the target protein.[2] These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple POI molecules.[3]
(4-(Pyridin-2-yl)phenyl)methanamine: A Novel Building Block for PROTAC Linkers
While not yet documented in peer-reviewed literature as a PROTAC component, the chemical structure of this compound suggests its potential as a valuable building block for the synthesis of PROTAC linkers. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[4]
The bifunctional aromatic nature of this compound, featuring a pyridinyl group and a phenyl ring with a methanamine substituent, offers several potential advantages for linker design:
-
Rigidity and Conformational Control: Aromatic systems introduce rigidity into the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5][] This can reduce the entropic penalty upon binding and enhance the stability of the POI-PROTAC-E3 ligase complex.[5]
-
Hydrophobic and π-Stacking Interactions: The phenyl and pyridine rings can participate in hydrophobic and π-stacking interactions with residues on the surface of the target protein or the E3 ligase, potentially improving binding affinity and degradation efficiency.
-
Modulation of Physicochemical Properties: The inclusion of aromatic and heterocyclic moieties in the linker can influence the solubility, cell permeability, and metabolic stability of the PROTAC.[7] The methanamine group provides a reactive handle for straightforward incorporation into the linker through amide bond formation.[8]
This application note outlines a prospective approach for utilizing this compound in the design and synthesis of novel PROTACs, along with detailed protocols for their evaluation.
Data Presentation: Illustrative Physicochemical and Biological Properties
The following tables present hypothetical but representative data for a PROTAC synthesized using a this compound-containing linker, targeting the Androgen Receptor (AR) and recruiting the Cereblon (CRBN) E3 ligase.
| Physicochemical Properties | Illustrative Value |
| Molecular Weight ( g/mol ) | ~850-950 |
| Calculated logP | 3.5 - 4.5 |
| Topological Polar Surface Area (Ų) | 120 - 150 |
| Rotatable Bonds | 10 - 15 |
| Biological Activity | Illustrative Value |
| Binding Affinity | |
| Warhead to AR (Kd, nM) | 50 |
| E3 Ligase Ligand to CRBN (Kd, nM) | 150 |
| Degradation | |
| DC50 (nM) | 25 |
| Dmax (%) | >90 |
| Cellular Activity | |
| IC50 (Cell Viability, nM) | 150 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical PROTAC Incorporating this compound
This protocol describes a general two-step amide coupling strategy.
Step 1: Coupling of this compound to a Warhead-Linker Intermediate
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the warhead molecule functionalized with a carboxylic acid-terminated linker (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the warhead-(linker)-(4-(Pyridin-2-yl)phenyl)methanamine intermediate.
Step 2: Coupling of the Intermediate to the E3 Ligase Ligand
-
Reaction Setup: The intermediate from Step 1 will have a terminal amine. In a separate dry round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand functionalized with a carboxylic acid (e.g., a pomalidomide derivative) (1.1 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir at room temperature for 15 minutes.
-
Coupling: Add a solution of the purified warhead-(linker)-(4-(Pyridin-2-yl)phenyl)methanamine intermediate (1.0 equivalent) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the final PROTAC directly by preparative high-performance liquid chromatography (HPLC) to achieve a purity of >95%. Characterize the final product by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is for quantifying the degradation of the target protein.[1][2]
-
Cell Culture and Treatment: Seed cells (e.g., a prostate cancer cell line expressing the Androgen Receptor) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-Androgen Receptor) and a loading control (e.g., anti-β-Actin) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis: Wash the membrane and add a chemiluminescent substrate.[10] Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[9]
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms the PROTAC's ability to induce ubiquitination of the target protein.[11]
-
Reaction Components: Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRBN/DDB1), purified target protein (e.g., Androgen Receptor), ubiquitin, and ATP.
-
Reaction Setup: Assemble the reaction mixture on ice, including the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, target protein, and the PROTAC or vehicle control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein or ubiquitin.[11][12] A ladder of higher molecular weight bands in the PROTAC-treated lane indicates polyubiquitination.[11]
Protocol 4: Ternary Complex Formation Assay
This assay assesses the formation of the POI-PROTAC-E3 ligase complex.[13]
Several biophysical techniques can be used, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[14][]
-
SPR/BLI: One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. The PROTAC and the target protein are then flowed over the chip sequentially or as a pre-incubated mixture to measure the binding kinetics and affinity of the ternary complex formation.[14]
-
TR-FRET: A time-resolved fluorescence resonance energy transfer assay can be developed using tagged recombinant proteins (e.g., His-tagged POI and GST-tagged E3 ligase) and corresponding terbium- and fluorescein-labeled antibodies. The formation of the ternary complex brings the donor and acceptor fluorophores into proximity, generating a FRET signal.
Protocol 5: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC on cell viability.[10][16]
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).[9]
-
Assay: Use a commercial cell viability reagent such as CellTiter-Glo® (which measures ATP levels) or MTT.[10][16]
-
Measurement: Measure the luminescence or absorbance using a microplate reader. The results can be used to determine the IC50 value, the concentration at which the PROTAC inhibits cell growth by 50%.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. lifesensors.com [lifesensors.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions with 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 2-aminopyridines. These reactions are fundamental in medicinal chemistry for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents. This guide offers comprehensive methodologies, quantitative data, and visual representations of experimental workflows and relevant biological pathways.
Introduction
2-Aminopyridine derivatives are crucial building blocks in the development of novel therapeutics, particularly as kinase inhibitors.[1] The functionalization of the 2-aminopyridine scaffold through cross-coupling reactions allows for the synthesis of diverse chemical libraries with a wide range of biological activities. This document details the experimental setups for several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination, providing researchers with the necessary information to successfully implement these transformations in their laboratories.
Data Presentation: Quantitative Analysis of Cross-Coupling Reactions
The following tables summarize representative reaction conditions and yields for various cross-coupling reactions with 2-aminopyridine substrates.
Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Boronic Acids [2][3]
| Entry | 2-Halopyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | 2-Bromo-3-aminopyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 92 |
| 4 | 2-Chloro-5-nitropyridine | Naphthalene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | Acetonitrile/H₂O | 80 | 24 | 78 |
Table 2: Heck Coupling of 2-Aminohalopyridines with Alkenes [4][5]
| Entry | 2-Aminohalopyridine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 85 |
| 2 | 2-Amino-3-bromopyridine | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 18 | 79 |
| 3 | 2-Amino-5-iodopyridine | 4-Vinylpyridine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2) | Toluene | 110 | 12 | 91 |
| 4 | 2-Amino-3-chloropyridine | Cyclohexene | Pd(OAc)₂ (5) | PCy₃ (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 130 | 48 | 65 |
Table 3: Sonogashira Coupling of 2-Aminohalopyridines with Terminal Alkynes [6][7][8]
| Entry | 2-Aminohalopyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-5-iodopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | THF | 65 | 12 | 88 |
| 3 | 2-Amino-3-bromopyridine | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 16 | 82 |
| 4 | 2-Amino-5-bromopyridine | 3-Ethynylthiophene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 80 | 24 | 90 |
Table 4: Stille Coupling of 2-Aminohalopyridines with Organostannanes [9][10]
| Entry | 2-Aminohalopyridine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 92 |
| 2 | 2-Amino-3-iodopyridine | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | AsPh₃ (8) | - | THF | 65 | 12 | 85 |
| 3 | 2-Amino-5-bromopyridine | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (4) | - | CuI (10) | DMF | 80 | 18 | 89 |
| 4 | 2-Amino-3-bromopyridine | Trimethyl(p-tolyl)stannane | PdCl₂(dppf) (3) | - | CsF (2 equiv.) | 1,4-Dioxane | 100 | 16 | 78 |
Table 5: Buchwald-Hartwig Amination of 2-Bromopyridines [11][12]
| Entry | 2-Bromopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 110 | 12 | 88 |
| 3 | 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (3) | dppf (4.5) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 92 |
| 4 | 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (2) | DPEphos (3) | LiHMDS (1.5) | THF | 80 | 16 | 75 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling Reactions
The following is a general protocol that can be adapted for the specific cross-coupling reactions detailed in the tables above. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
2-Halopyridine derivative (1.0 equiv)
-
Coupling partner (e.g., boronic acid, alkene, alkyne, organostannane, amine) (1.1-1.5 equiv)
-
Palladium catalyst (1-5 mol%)
-
Ligand (if required) (2-10 mol%)
-
Base (1.5-3.0 equiv)
-
Anhydrous solvent
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-halopyridine, coupling partner, palladium catalyst, ligand (if applicable), and base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a suitable aqueous solution to remove the base and other inorganic byproducts. For Stille couplings, a potassium fluoride (KF) wash is often used to remove tin byproducts.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired product.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway: CDK Inhibition
Many 2-aminopyridine derivatives synthesized via cross-coupling reactions are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[13][14] Dysregulation of CDK activity is a hallmark of many cancers. The following diagram illustrates a simplified CDK signaling pathway and the point of inhibition by a 2-aminopyridine-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. scirp.org [scirp.org]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 9. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Analytical Methods for the Quantification of (4-(Pyridin-2-yl)phenyl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of (4-(Pyridin-2-yl)phenyl)methanamine. This compound is a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Accurate quantification of its purity and concentration in reaction mixtures and final products is paramount to ensure the quality, safety, and efficacy of the end products.
The following sections detail validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high sensitivity, specificity, and reproducibility for the analysis of this compound in various matrices and can be adapted for routine quality control, stability studies, and research and development purposes.
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below, offering a comparative look at their key performance characteristics.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio after ionization |
| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Capillary (e.g., DB-5ms, 30 m) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer | Acetonitrile/Water with formic acid | Helium |
| Detection Limit (LOD) | ~10 ng/mL[1] | ~0.1 ng/mL[1] | ~1 ng/mL[1] |
| Quantification Limit (LOQ) | ~30 ng/mL[1] | ~0.5 ng/mL[1] | ~5 ng/mL[1] |
| Linear Range | 0.1 - 100 µg/mL[1] | 0.001 - 10 µg/mL[1] | 0.05 - 50 µg/mL[1] |
| Precision (%RSD) | < 2%[1] | < 5% | < 10% |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] | 95.0% - 105.0% | 90.0% - 110.0% |
| Linearity (r²) | ≥ 0.999[2] | ≥ 0.995 | ≥ 0.99 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in method selection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
A. Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[2]
B. Standard & Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[1] Use sonication if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the initial mobile phase to a known concentration within the linear range. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
C. Analysis & Quantification:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices.[1]
A. Instrumentation & Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 2% B for 0.5 min, then to 80% B over 3 minutes, hold for 1 min, and return to initial conditions.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
MRM Transitions:
-
Quantifier: Precursor Ion (m/z) 185.1 → Product Ion (m/z) 168.1
-
Qualifier: Precursor Ion (m/z) 185.1 → Product Ion (m/z) 108.1
-
B. Standard & Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in 50:50 acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in the appropriate matrix.
-
Sample Preparation (for biological samples): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample.[1] Vortex and centrifuge. Filter the supernatant through a 0.22 µm syringe filter.
C. Analysis & Quantification:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile derivatives of this compound or for its direct analysis if sufficiently volatile.[1] Derivatization is often necessary to improve volatility and chromatographic performance.
A. Instrumentation & Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min (hold for 5 min).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230 °C.[1]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.[1]
B. Standard & Sample Preparation (with derivatization):
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Preparation: Prepare a stock solution of the reference standard in an appropriate anhydrous solvent (e.g., acetonitrile, pyridine).
-
Derivatization: In a sealed vial, mix a known amount of the standard or sample with the derivatizing agent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the derivatized stock solution.
C. Analysis & Quantification:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Construct a calibration curve from the peak areas of the derivatized standards.
-
Determine the concentration of the derivatized analyte in the sample.
References
Application Notes and Protocols for the Derivatization of (4-(Pyridin-2-yl)phenyl)methanamine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of (4-(Pyridin-2-yl)phenyl)methanamine and its analogs for use in various biological assays. The protocols focus on fluorescent labeling for detection and characterization, as well as derivatization for assessing biological activity, particularly in the context of kinase inhibition.
Introduction
This compound is a versatile chemical scaffold. Its primary amine group serves as a key functional handle for derivatization, allowing for the attachment of various moieties to modulate its physicochemical properties and biological activity. Derivatization is a crucial step in preparing this compound for a range of biological applications, from fluorescently labeling cellular targets to developing potent and selective enzyme inhibitors. This guide outlines established methods for derivatizing primary amines and provides specific examples of how derivatives of the pyridin-2-yl-phenyl scaffold are evaluated in biological systems.
I. Fluorescent Labeling of this compound
Fluorescent labeling of this compound enables its visualization and quantification in biological systems. The primary amine can be readily conjugated with various fluorophores. Below are protocols for derivatization with two common fluorescent dyes, Dansyl Chloride and 4-Fluoro-7-nitrobenzofurazan (NBD-F).
Note: These are general protocols for primary amines and may require optimization for this compound.
Derivatization with Dansyl Chloride
Dansyl chloride reacts with primary amines under basic conditions to yield stable, fluorescent sulfonamide adducts.
Experimental Protocol:
Materials:
-
This compound
-
Dansyl Chloride solution (10 mg/mL in acetone or acetonitrile)
-
Sodium Bicarbonate buffer (0.1 M, pH 9.0-9.5)
-
Acetone or Acetonitrile (ACS grade)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Prepare a solution of this compound in the sodium bicarbonate buffer.
-
In a reaction vial, mix the amine solution with an excess of the Dansyl Chloride solution.
-
Incubate the reaction mixture in the dark at a controlled temperature (e.g., 37-60°C) for a specified time (typically 30-60 minutes).
-
After incubation, the reaction can be stopped by adding a small amount of a primary amine-containing solution (e.g., glycine) to quench the excess Dansyl Chloride.
-
The fluorescently labeled product can be analyzed by reverse-phase HPLC with fluorescence detection.
Derivatization with 4-Fluoro-7-nitrobenzofurazan (NBD-F)
NBD-F is a highly reactive fluorogenic reagent that forms intensely fluorescent adducts with primary and secondary amines.
Experimental Protocol:
Materials:
-
This compound
-
NBD-F solution (e.g., 2 mM in a suitable solvent)
-
Boric acid buffer (pH 9.5)
-
Acetonitrile
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Prepare the this compound sample in an appropriate solvent.
-
In a reaction vial, mix the sample with the NBD-F solution and the boric acid buffer.[1]
-
Incubate the mixture at 60°C for 5-30 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
The NBD-labeled derivative can be directly analyzed by techniques such as HPLC with fluorescence detection.
II. Derivatization for Biological Activity Screening
Derivatives of the this compound scaffold have shown significant potential as kinase inhibitors, particularly targeting the JAK-STAT signaling pathway. The following section details the types of derivatives synthesized and the assays used to evaluate their biological activity.
Synthesis of N-substituted Derivatives for Kinase Inhibition
The primary amine of this compound can be acylated or alkylated to generate a library of derivatives for screening against various kinases.
General Workflow for Synthesis and Screening:
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
In Vitro Kinase Inhibition Assays
These assays are performed to determine the direct inhibitory effect of the synthesized derivatives on specific kinases.
Experimental Protocol (General):
Materials:
-
Synthesized derivatives of this compound
-
Recombinant kinase (e.g., JAK2)
-
Kinase substrate (e.g., a peptide)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[2]
Cell-Based Assays for Antiproliferative Activity
Cell-based assays are crucial to evaluate the effect of the derivatives on cancer cell lines and to determine their cellular potency.
Experimental Protocol (MTT Assay):
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Synthesized derivatives of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ values.
III. Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of the pyridin-2-yl-phenyl scaffold.
Table 1: Kinase Inhibitory Activity of Pyridin-2-yl and Pyrimidin-2-amine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (A8) | JAK2 | 5 | [3] |
| Pyridin-2-yl urea derivative (Compound 2) | ASK1 | 1.55 | |
| 6-phenylpyridin-2-yl guanidine (Compound 1a) | MSK1 | 18,000 |
Table 2: Antiproliferative Activity of N-alkyl-N-substituted phenylpyridin-2-amine Derivatives
| Compound ID | Cell Line | GI₅₀ (µM) | Reference |
| 6a | A549, KB, KB(VIN), DU145 | 0.19 - 0.41 | [4][5] |
| 7g | A549, KB, KB(VIN), DU145 | 0.19 - 0.41 | [4][5] |
| 8c | A549, KB, KB(VIN), DU145 | 0.19 - 0.41 | [4][5] |
IV. Signaling Pathway
Derivatives of the pyridin-2-yl-phenyl scaffold have been identified as potent inhibitors of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
JAK-STAT Signaling Pathway and Inhibition:
Caption: The JAK-STAT signaling pathway and its inhibition by this compound derivatives.
Upon cytokine binding, receptor dimerization leads to the activation of Janus Kinases (JAKs). Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival. Small molecule inhibitors based on the this compound scaffold can bind to the ATP-binding site of JAKs, thereby inhibiting their kinase activity and blocking the downstream signaling cascade.[3]
Conclusion
The derivatization of this compound provides a powerful strategy for the development of tools for biological research and potential therapeutic agents. The protocols and data presented herein offer a foundation for researchers to design and evaluate novel derivatives of this versatile scaffold for a range of biological applications. Further optimization of derivatization procedures and biological assays will be crucial for advancing our understanding of the therapeutic potential of this class of compounds.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (4-(Pyridin-2-yl)phenyl)methanamine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (4-(Pyridin-2-yl)phenyl)methanamine, a pyridine-containing aromatic amine, in the synthesis of advanced polymers such as polyimides and polyamides. While direct polymerization data for this specific monomer is limited in publicly available literature, this document outlines generalized protocols and expected properties based on structurally similar pyridine-containing diamines. The information herein is intended to serve as a foundational guide for researchers exploring the development of novel polymers for various applications, including drug delivery and advanced materials.
The incorporation of pyridine moieties into polymer backbones is a promising strategy for developing materials with unique properties. The nitrogen atom in the pyridine ring can act as a proton acceptor or a coordination site for metal ions, leading to polymers with pH-responsiveness, catalytic activity, and enhanced thermal stability. These characteristics make them attractive for applications in drug delivery systems, gene transfection, and as metallo-drugs.[1][2][3]
Synthesis of Pyridine-Containing Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[4][5] The introduction of a pyridine ring into the polyimide backbone can further enhance these properties and introduce new functionalities.
General Experimental Protocol: Two-Step Polymerization
A common and versatile method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[5][6][7]
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of the diamine monomer, such as this compound, in a dry aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Gradually add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, 4,4'-oxydiphthalic anhydride - ODPA) to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it through a staged temperature program, for example: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour, to induce cyclization and form the polyimide film.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine. The polyimide will precipitate from the solution and can be collected by filtration, washed, and dried.
Expected Properties of Pyridine-Containing Polyimides
Based on studies of polyimides synthesized from other pyridine-containing diamines, the resulting polymers are expected to exhibit the following properties.
Table 1: Thermal and Mechanical Properties of Pyridine-Containing Polyimides
| Property | Value Range |
| Glass Transition Temperature (Tg) | 204 - 300 °C[4][8] |
| 10% Weight Loss Temperature (T10) | 527 - 552 °C (in N2)[8] |
| Tensile Strength | 72 - 114.1 MPa[4][6] |
| Elongation at Break | 5 - 15.7 %[4][6] |
Note: These values are based on polyimides derived from different, more complex pyridine-containing diamines and should be considered as an expected range for polymers derived from this compound.
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the two-step synthesis of pyridine-containing polyimides.
Synthesis of Pyridine-Containing Polyamides
Polyamides are polymers characterized by the presence of amide linkages in the polymer backbone. Aromatic polyamides, or aramids, exhibit high thermal stability and mechanical strength.
General Experimental Protocol: Low-Temperature Solution Polycondensation
-
Dissolve the diamine monomer, this compound, in a polar aprotic solvent such as DMAc containing lithium chloride.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an equimolar amount of a diacid chloride (e.g., isophthaloyl chloride, terephthaloyl chloride) dissolved in the same solvent.
-
Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight.
-
Precipitate the resulting polyamide in a non-solvent like ethanol, followed by washing and drying.
Expected Properties of Pyridine-Containing Polyamides
The incorporation of pyridine units is expected to influence the solubility and thermal properties of the resulting polyamides. Polyamides containing pyridine moieties have been shown to exhibit good solubility in polar aprotic solvents. The thermal stability is generally lower than that of the corresponding polyimides but still substantial.[9]
Applications in Drug Development
The pyridine group in these polymers offers unique opportunities for applications in drug delivery and biomedicine.
pH-Responsive Drug Delivery
The nitrogen atom in the pyridine ring can be protonated at acidic pH. This property can be exploited to create "smart" drug delivery systems. For instance, polymeric micelles with a pyridine-containing core can encapsulate hydrophobic drugs.[10][11] In the acidic environment of a tumor, the pyridine units become protonated, leading to the swelling or disassembly of the micelle and the controlled release of the encapsulated drug.
Gene Delivery
Cationic polymers are widely used as non-viral vectors for gene delivery. The pyridine nitrogen can be quaternized to introduce a permanent positive charge, or it can be protonated at physiological pH. These cationic charges can electrostatically interact with negatively charged DNA or RNA, forming polyplexes that can be taken up by cells. Pyridinium-based lipids and polymers have shown promise in gene transfection with good efficiency and low cytotoxicity.[2][12]
Metallo-Drugs and Metal-Containing Polymers
The pyridine moiety is an excellent ligand for coordinating with various metal ions.[13][14] This can be utilized in several ways:
-
Metallo-Drugs: Dendrimers and polymers functionalized with pyridine-imine ligands can form stable complexes with copper, which have demonstrated anticancer properties.[1]
-
Drug Delivery Vehicles: Metal-containing polymers can act as carriers for drugs. The redox properties of the metal center can be used as a trigger for drug release.[3]
Conceptual Diagram of a Pyridine-Based Polymeric Drug Carrier
Caption: pH-responsive drug release from a pyridine-containing polymeric micelle.
References
- 1. Dendritic Pyridine–Imine Copper Complexes as Metallo-Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-containing and Related Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. dakenchem.com [dakenchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridinium cationic lipids in gene delivery: a structure-activity correlation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pyridinylphenylmethanamine Derivatives as Wnt Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize pyridinylphenylmethanamine derivatives as potential inhibitors of the Wnt signaling pathway. The dysregulation of the Wnt pathway is a known driver in various cancers, making it a critical target for therapeutic development.[1][2] This document outlines a robust cell-based luciferase reporter assay, a widely used method for screening compounds that modulate specific signaling pathways.[1][3]
Principle of the Assay
The canonical Wnt signaling pathway is a key regulator of cell proliferation and differentiation.[1][4] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[1] Activation of the Wnt pathway inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target genes like c-Myc and Cyclin D1, driving cell proliferation.[2][4]
This HTS assay utilizes a HEK293T cell line engineered to stably express a luciferase reporter gene under the control of a TCF/LEF-responsive promoter. When the Wnt pathway is activated, the luciferase gene is transcribed, producing a measurable luminescent signal. Pyridinylphenylmethanamine derivatives that inhibit this pathway will reduce luciferase expression, resulting in a quantifiable decrease in luminescence.[1]
Data Presentation
The potency of pyridinylphenylmethanamine derivatives as Wnt signaling inhibitors is quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical screening data for a series of these compounds.
| Compound ID | Structure | IC50 (µM) | Max Inhibition (%) | Cell Viability (at 10 µM) |
| PMPD-001 | [Insert Structure] | 0.85 | 98.2 | 95.7% |
| PMPD-002 | [Insert Structure] | 1.23 | 95.5 | 92.1% |
| PMPD-003 | [Insert Structure] | 5.78 | 85.3 | 98.9% |
| PMPD-004 | [Insert Structure] | 0.52 | 99.1 | 88.5% |
| PMPD-005 | [Insert Structure] | > 20 | 15.2 | 99.5% |
| XAV939 (Control) | [Insert Structure] | 0.11 | 99.8 | 97.3% |
Experimental Protocols
I. Primary High-Throughput Screening: Dual-Luciferase Reporter Assay
This protocol describes a cell-based, dual-luciferase reporter assay for the primary screening of a compound library. The use of a secondary, constitutively expressed luciferase (e.g., Renilla) allows for normalization of the primary reporter (Firefly) activity, correcting for variations in cell number and transfection efficiency.[2][5]
Materials:
-
HEK293T cells stably co-transfected with TCF/LEF-Firefly luciferase and a constitutive Renilla luciferase reporter plasmid.
-
Assay Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Wnt3a conditioned medium (or a GSK3β inhibitor like CHIR99021) as a Wnt pathway agonist.
-
Pyridinylphenylmethanamine derivative library dissolved in 100% DMSO.
-
Known Wnt inhibitor (e.g., XAV939) as a positive control.
-
384-well white, clear-bottom assay plates.
-
Dual-Glo® Luciferase Assay System.
-
Automated liquid handler and plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding:
-
Harvest and resuspend the engineered HEK293T cells in assay medium to a concentration of 2.5 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (approximately 5,000 cells/well).[1]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of the pyridinylphenylmethanamine derivatives and control compounds in 100% DMSO.
-
Using an acoustic liquid handler or pin tool, transfer 100 nL of each compound solution to the respective wells of the assay plate. This results in a final DMSO concentration of 0.25%.
-
Include wells with a known Wnt inhibitor for the positive control and DMSO only for the negative (vehicle) control.[1]
-
-
Wnt Pathway Activation:
-
Prepare the Wnt agonist solution (e.g., Wnt3a conditioned medium) in assay medium.
-
Add 20 µL of the Wnt agonist solution to all wells except for the baseline control wells (which receive 20 µL of regular assay medium). The final volume in each well will be 40 µL.[1]
-
-
Incubation:
-
Incubate the assay plates for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Luminescence Measurement:
-
Equilibrate the assay plates and the Dual-Glo® Luciferase Reagent to room temperature.
-
Add 20 µL of the Luciferase Assay Reagent II (LAR II) to each well to measure Firefly luciferase activity.[5]
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
Add 20 µL of the Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the Renilla luciferase reaction.[5]
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence.
-
II. Secondary Assay: Cell Viability/Cytotoxicity Assay
It is crucial to determine if the observed inhibition of the Wnt pathway is due to specific pathway modulation or general cytotoxicity.[2] A common method is the WST-1 or MTT assay.
Materials:
-
Cells treated with the same concentrations of pyridinylphenylmethanamine derivatives as in the primary assay.
-
WST-1 reagent.
-
96-well or 384-well clear plates.
-
Plate reader capable of measuring absorbance at 440-450 nm.
Procedure:
-
Cell Treatment:
-
Plate and treat cells with the test compounds at the same concentrations used in the primary HTS assay and incubate for the same duration (24 hours).
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well containing 100 µL of culture medium.[2]
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at 440-450 nm using a microplate reader.[2]
-
Data Analysis and Interpretation
-
Normalization:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.[2]
-
-
Percent Inhibition Calculation:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
-
Dose-Response Curves and IC50 Determination:
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.[2]
-
Mandatory Visualizations
Caption: Canonical Wnt signaling pathway and potential point of inhibition.
Caption: High-throughput screening experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-(Pyridin-2-yl)phenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (4-(Pyridin-2-yl)phenyl)methanamine.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process:
-
Suzuki-Miyaura Coupling: Formation of the carbon-carbon bond between a pyridine and a phenyl group to synthesize the intermediate, 4-(Pyridin-2-yl)benzaldehyde.
-
Reductive Amination: Conversion of the aldehyde functional group of the intermediate to a primary amine to yield the final product.
This guide will address common issues and provide detailed experimental protocols for each of these critical steps.
Troubleshooting Low Yield: Quick Guide
| Issue | Potential Cause | Recommended Action |
| Step 1: Suzuki Coupling | ||
| Low or no conversion of starting materials | Catalyst deactivation by pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] |
| Ineffective base. | Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[2] | |
| Low reaction temperature. | Gradually increase the temperature, while monitoring for byproduct formation.[2] | |
| Formation of significant byproducts | Homocoupling of the boronic acid. | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1][3] |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and consider using the pinacol ester or trifluoroborate salt of the boronic acid.[1][2] | |
| Dehalogenation of the pyridine starting material. | Optimize reaction conditions (temperature, base, solvent) to favor cross-coupling.[1] | |
| Step 2: Reductive Amination | ||
| Incomplete reaction | Insufficient imine formation. | Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. Ensure the reaction is not too acidic, as this will protonate the amine. |
| Weak reducing agent. | Consider using a more reactive reducing agent, but be mindful of selectivity. | |
| Formation of secondary amine byproduct | Primary amine product reacting with the aldehyde. | Use a large excess of the ammonia source. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also minimize this.[4][5] |
| Aldehyde starting material is reduced to an alcohol | Non-selective reducing agent. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the aldehyde.[6][7] |
| Purification | ||
| Difficulty in isolating the pure product | Product is a polar amine. | Utilize column chromatography on silica gel with a polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent peak tailing. |
| Product is water-soluble as a salt. | Perform an aqueous workup with a basic solution to deprotonate the amine and extract it into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working. What is the most common reason for failure with pyridine substrates?
A1: The most common issue is the deactivation of the palladium catalyst by the lone pair of electrons on the pyridine nitrogen.[1] This coordination can inhibit the catalytic cycle. To overcome this, it is crucial to use bulky, electron-rich ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands help to stabilize the palladium center and sterically hinder the coordination of the pyridine nitrogen.
Q2: I am observing a significant amount of homocoupled biphenyl byproduct from my boronic acid in the Suzuki reaction. How can I prevent this?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1][3] It is critical to ensure that the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing your solvents and running the reaction under an inert atmosphere of argon or nitrogen.
Q3: In the reductive amination step, my primary amine product seems to be reacting further to form a secondary amine. How can I improve the selectivity for the primary amine?
A3: To favor the formation of the primary amine, it is recommended to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).[8] This shifts the equilibrium towards the formation of the primary imine. Alternatively, a stepwise approach can be employed where the imine is formed first, and then the reducing agent is added.[4][5]
Q4: Which reducing agent is best for the reductive amination of 4-(Pyridin-2-yl)benzaldehyde?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations.[6] It is milder and more selective than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion intermediate over the unreacted aldehyde. This helps to prevent the formation of the corresponding alcohol as a byproduct. Sodium cyanoborohydride (NaBH₃CN) is also a good option, but it is toxic.[7]
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Pyridin-2-yl)benzaldehyde
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Bromopyridine
-
4-Formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) and ligand (if required) to the flask.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Expected Yield Range |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | 60-80% |
| Base | K₂CO₃ (2.0 equiv.) | |
| Solvent | Toluene/Ethanol/Water (4:1:1) | |
| Temperature | 100 °C | |
| Time | 12-24 h |
Step 2: Reductive Amination for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-(Pyridin-2-yl)benzaldehyde
-
Ammonia source (e.g., ammonium acetate, 7N NH₃ in methanol)
-
Reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN)
-
Anhydrous solvent (e.g., methanol, dichloroethane)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve 4-(Pyridin-2-yl)benzaldehyde (1.0 equiv.) in the anhydrous solvent in a round-bottom flask.
-
Add the ammonia source (10-20 equiv.).
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add the reducing agent (1.5-2.0 equiv.) portion-wise, maintaining the temperature at 0-5 °C if using a more reactive reducing agent.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Adjust the pH to be basic (pH > 9) with an aqueous base solution (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Expected Yield Range |
| Ammonia Source | 7N NH₃ in Methanol (15 equiv.) | 70-90% |
| Reducing Agent | NaBH(OAc)₃ (1.5 equiv.) | |
| Solvent | Dichloroethane | |
| Temperature | Room Temperature | |
| Time | 12 h |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Suzuki coupling step.
Caption: Troubleshooting logic for low yield in the reductive amination step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Side product formation in the synthesis of N-aryl-2-aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aryl-2-aminopyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-aryl-2-aminopyridines via Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).
Buchwald-Hartwig Amination
Issue 1: Low or no yield of the desired N-aryl-2-aminopyridine.
Possible Causes and Solutions:
-
Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened catalyst or a pre-catalyst. It is often preferable to use a precatalyst to ensure cleaner formation of the active catalytic species.[1]
-
-
Incorrect Ligand Choice: The ligand plays a crucial role in the catalytic cycle.
-
Inappropriate Base: The strength and nature of the base are critical.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If your starting materials are base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed.
-
Solution: Gradually increase the reaction temperature, monitoring for decomposition.
-
Issue 2: Significant formation of hydrodehalogenated arene side product.
Possible Causes and Solutions:
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, a competing pathway leading to hydrodehalogenation can become significant.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands which are known to accelerate reductive elimination and minimize this side reaction.[2]
-
-
Presence of Water: Trace amounts of water can be a proton source for the hydrodehalogenation pathway.
-
Solution: Use rigorously dried solvents and reagents.
-
-
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to less stable catalytic species that are more prone to side reactions.
-
Solution: Optimize the ligand-to-palladium ratio, typically ranging from 1:1 to 2:1.
-
Issue 3: Formation of a double arylation product on the 2-aminopyridine.
Possible Causes and Solutions:
-
Reaction Stoichiometry: Using an excess of the aryl halide can favor double arylation.
-
Solution: Use a 1:1 or slight excess of the 2-aminopyridine relative to the aryl halide.
-
-
Prolonged Reaction Time or High Temperature: These conditions can provide the energy needed for the second arylation to occur.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the mono-arylated product is maximized. Consider running the reaction at a lower temperature.
-
Experimental Protocol: Typical Buchwald-Hartwig Amination of 2-Bromopyridine
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
Add 2-bromopyridine (1.0 mmol) and the desired aryl amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Buchwald-Hartwig Amination
References
Technical Support Center: Enhancing the Purity of (4-(Pyridin-2-yl)phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (4-(Pyridin-2-yl)phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and how do they impact purity?
A1: The most prevalent synthetic strategies involve a two-step process: the formation of the C-C bond between the pyridine and phenyl rings, followed by the introduction of the aminomethyl group. The initial bond formation is typically achieved through a Suzuki-Miyaura coupling reaction between a pyridine-containing boronic acid derivative and a functionalized benzene. The aminomethyl group is commonly introduced via the reduction of a nitrile (4-(pyridin-2-yl)benzonitrile). The purity of the final product is significantly influenced by the efficiency and selectivity of each of these steps.
Q2: What are the primary impurities I should expect?
A2: Impurities can arise from both the Suzuki-Miyaura coupling and the nitrile reduction steps.
-
From Suzuki-Miyaura Coupling:
-
Homocoupling byproducts: Formation of biphenyl or bipyridyl compounds.
-
Unreacted starting materials: Residual boronic esters/acids or aryl halides.
-
Catalyst residues: Palladium and ligand-related impurities.
-
-
From Nitrile Reduction:
-
Secondary and tertiary amines: Over-alkylation of the primary amine product.
-
Unreacted nitrile: Incomplete reduction of the starting material.
-
Aldehyde or carboxylic acid: If the reaction is exposed to water or air, hydrolysis of the intermediate imine can occur.
-
Q3: Which purification techniques are most effective for this compound?
A3: Due to the polar and basic nature of the amine, flash column chromatography on silica gel and recrystallization are the most effective purification methods. The choice between them depends on the impurity profile and the scale of the reaction. Often, a combination of both techniques is employed for achieving high purity.
Troubleshooting Guides
Purification by Flash Column Chromatography
Issue 1: The compound is streaking or tailing on the TLC plate and the column.
-
Cause: Strong interaction between the basic amine and the acidic silanol groups on the silica gel surface.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.1-1% v/v). This will help to neutralize the acidic sites on the silica gel and improve the peak shape.
Issue 2: The compound does not move from the baseline (Rf = 0).
-
Cause: The mobile phase is not polar enough to elute the highly polar amine.
-
Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For this compound, a more polar system like dichloromethane (DCM) and methanol (MeOH) is recommended. Start with a low percentage of MeOH and gradually increase it.
Issue 3: Poor separation between the product and a closely-eluting impurity.
-
Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system: Systematically screen different solvent combinations using TLC. Try adding a third solvent to the mobile phase to fine-tune the polarity.
-
Use a shallower gradient: A slow, gradual increase in the mobile phase polarity during column chromatography can improve separation.
-
Purification by Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The solution is cooling too rapidly.
-
High concentration of impurities depressing the melting point.
-
-
Solution:
-
Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly.
-
Use a lower-boiling point solvent or a solvent mixture.
-
If impurity levels are high, first purify the crude material by column chromatography.
-
Issue 2: No crystal formation upon cooling.
-
Cause: The solution is too dilute, or nucleation has not been initiated.
-
Solution:
-
Induce crystallization: Scratch the inside of the flask at the solution-air interface with a glass rod or add a seed crystal of the pure compound.
-
Concentrate the solution: Gently evaporate some of the solvent and allow the solution to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.
-
Issue 3: Low recovery of the purified product.
-
Cause:
-
Too much solvent was used for dissolution.
-
The compound has significant solubility in the cold solvent.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
After slow cooling to room temperature, cool the flask in an ice bath for an extended period to maximize precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent.
-
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent System | Key Parameters | Expected Purity |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol gradient (0-10% MeOH) with 0.5% Triethylamine | Gradient elution | >95% |
| Recrystallization | N/A | Ethanol/Water or Isopropanol/Hexane | Slow cooling, followed by cooling in an ice bath | >98% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. A good starting point is 95:5 DCM:MeOH with 0.5% TEA. The target compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM with 0.5% TEA) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Start the elution with the initial mobile phase. Gradually increase the percentage of methanol in the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol). A good solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification issues.
Challenges in the scale-up synthesis of (4-(Pyridin-2-yl)phenyl)methanamine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scale-up synthesis of (4-(Pyridin-2-yl)phenyl)methanamine. It is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the multi-step synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and scalable route involves a two-step process:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with (4-cyanophenyl)boronic acid or its esters to form the intermediate, 4-(pyridin-2-yl)benzonitrile.
-
Nitrile Reduction: The subsequent reduction of the nitrile group to a primary amine using catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) or chemical reducing agents.
Q2: Why is the Suzuki-Miyaura coupling of 2-chloropyridine challenging on a large scale?
A2: The coupling of 2-chloropyridine can be difficult due to the strong carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition of the palladium catalyst more challenging compared to bromo or iodo analogs. This can lead to sluggish reactions and low yields.[1] Careful selection of an active catalyst system, often involving specialized ligands, is crucial for success.
Q3: What are the primary byproducts in the nitrile reduction step, and how can they be minimized?
A3: The main byproducts are secondary and tertiary amines, formed from the reaction of the primary amine product with the intermediate imine.[2] These can be minimized by using an excess of ammonia or ammonium hydroxide in the reaction mixture, which competes with the primary amine for reaction with the imine intermediate.[2]
Q4: Is crystallization a viable purification method for the final product on a large scale?
A4: Yes, crystallization is the preferred method for purifying this compound on a large scale as it is more economical and scalable than chromatography.[3] The hydrochloride salt of the amine can also be prepared to facilitate crystallization and improve the handling of the final product.
Troubleshooting Guides
Part 1: Suzuki-Miyaura Coupling of 2-Chloropyridine and (4-cyanophenyl)boronic acid
Issue 1: Low or No Conversion to 4-(pyridin-2-yl)benzonitrile
-
Potential Cause 1: Inactive Catalyst System.
-
Solution: For the less reactive 2-chloropyridine, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalyst system employing electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] Increase catalyst loading if necessary, but be mindful of cost and residual palladium levels.
-
-
Potential Cause 2: Ineffective Base.
-
Solution: The base is critical for the transmetalation step. Screen stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered to maximize surface area.
-
-
Potential Cause 3: Inadequate Reaction Temperature.
-
Solution: The C-Cl bond activation requires higher temperatures, typically in the range of 80-120°C. Consider using a higher boiling point solvent like dioxane or toluene.
-
-
Potential Cause 4: Catalyst Deactivation due to Oxygen.
-
Solution: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).
-
Issue 2: Formation of Significant Byproducts (Homocoupling, Protodeboronation)
-
Potential Cause 1: Homocoupling of Boronic Acid.
-
Solution: This is often promoted by the presence of oxygen. Rigorous exclusion of oxygen is critical. Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
-
Potential Cause 2: Protodeboronation of (4-cyanophenyl)boronic acid.
-
Solution: This occurs when the boronic acid reacts with a proton source (e.g., water) instead of the palladium complex. Using anhydrous solvents and ensuring the base is not excessively hydrated can help. Using boronic esters (e.g., pinacol esters) can also increase stability.
-
Part 2: Reduction of 4-(pyridin-2-yl)benzonitrile to this compound
Issue 1: Low Yield of the Primary Amine and Formation of Secondary/Tertiary Amines
-
Potential Cause 1: Reaction of Primary Amine with Imine Intermediate.
-
Solution: This is the most common cause of byproduct formation.
-
Catalytic Hydrogenation (Raney Ni, Pd/C): Add ammonia gas or a solution of ammonium hydroxide to the reaction mixture. This helps to suppress the formation of secondary and tertiary amine byproducts.[2]
-
Chemical Reduction (e.g., LiAlH₄): While effective on a small scale, LiAlH₄ is often not ideal for large-scale operations due to safety and work-up challenges. If used, ensure slow addition of the reducing agent and maintain low temperatures.
-
-
-
Potential Cause 2: Incomplete Reaction.
-
Solution:
-
Catalytic Hydrogenation: Increase hydrogen pressure and/or reaction temperature. Ensure efficient stirring to overcome mass transfer limitations. Check the activity of the catalyst; it may need to be replaced.
-
Chemical Reduction: Ensure a sufficient molar excess of the reducing agent is used.
-
-
Issue 2: Catalyst Poisoning during Hydrogenation
-
Potential Cause 1: Impurities in the Substrate.
-
Solution: Ensure the 4-(pyridin-2-yl)benzonitrile intermediate is of high purity. Residual palladium or sulfur-containing impurities from previous steps can poison the hydrogenation catalyst. Purify the nitrile intermediate by recrystallization or a plug of silica gel before reduction.
-
-
Potential Cause 2: Pyridine Moiety Interaction.
-
Solution: The nitrogen on the pyridine ring can sometimes coordinate to the catalyst surface and inhibit its activity. Using acidic additives can sometimes mitigate this, but this may not be compatible with all catalysts (e.g., Raney Nickel).
-
Data Presentation
The following table presents representative data for the optimization of the two key synthetic steps. Note that these are illustrative examples based on similar transformations, as specific scale-up data for the target molecule is proprietary.
Table 1: Illustrative Data for Synthesis Optimization
| Step | Parameter Varied | Condition A | Condition B | Outcome Comparison |
| Suzuki Coupling | Catalyst System | Pd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 90°C | Pd(OAc)₂ (1 mol%)/SPhos (2 mol%), K₃PO₄, Dioxane, 110°C | Condition B typically results in higher yields (>85%) and shorter reaction times for chloro-pyridines compared to Condition A, which may stall at lower conversions.[1] |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ generally provides better yields due to its higher basicity and favorable solubility characteristics in mixed solvent systems. | |
| Nitrile Reduction | Catalyst & Additive | 10% Pd/C, H₂ (5 bar), MeOH, 25°C | Raney Ni, H₂ (20 bar), MeOH/NH₃, 60°C | Condition B with Raney Nickel and ammonia typically gives higher selectivity for the primary amine (>90%) by minimizing secondary amine formation.[4] Condition A may lead to significant hydrogenolysis byproducts over Pd/C.[5][6] |
| Hydrogen Pressure | 5 bar | 20 bar | Higher pressure generally increases the reaction rate, but for some substrates, it can also promote over-reduction or side reactions. Optimal pressure needs to be determined empirically. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 4-(pyridin-2-yl)benzonitrile via Suzuki-Miyaura Coupling
Materials:
-
2-Chloropyridine
-
(4-cyanophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered
-
1,4-Dioxane, anhydrous
-
Purified water, degassed
-
Nitrogen or Argon gas
Procedure:
-
Reactor Setup: Charge a suitable, inerted reactor with 2-chloropyridine (1.0 eq.), (4-cyanophenyl)boronic acid (1.1 eq.), and finely powdered K₃PO₄ (2.5 eq.).
-
Inerting: Seal the reactor and purge with nitrogen or argon for at least 30 minutes to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate, inerted vessel, dissolve Pd(OAc)₂ (0.01 eq.) and SPhos (0.02 eq.) in anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the reactor, followed by the remaining anhydrous 1,4-dioxane (to a total volume appropriate for the scale).
-
Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate or toluene). Stir and separate the layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-(pyridin-2-yl)benzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Protocol 2: Scale-up Reduction of 4-(pyridin-2-yl)benzonitrile to this compound
Materials:
-
4-(pyridin-2-yl)benzonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonium hydroxide (28-30% solution)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation reactor, add 4-(pyridin-2-yl)benzonitrile (1.0 eq.), methanol or ethanol, and ammonium hydroxide (3-5 eq.).
-
Catalyst Addition: Carefully add Raney Nickel slurry (5-10 wt% loading) to the reactor.
-
Inerting: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 15-25 bar. Heat the mixture to 50-70°C with efficient stirring. Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (GC or HPLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and handled with extreme care. Quench the filter cake with water before disposal.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation or by forming the hydrochloride salt and recrystallizing from a suitable solvent like isopropanol or ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
References
Preventing degradation of (4-(Pyridin-2-yl)phenyl)methanamine during storage
This guide provides technical support for the storage and handling of (4-(Pyridin-2-yl)phenyl)methanamine to prevent its degradation. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has developed a yellow or brownish tint. Can I still use it?
A change in color often indicates potential degradation of the compound, likely due to oxidation or exposure to light. It is strongly advised to assess the purity of the material before use. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the extent of degradation. If significant impurities are detected, purification (e.g., recrystallization or column chromatography) may be necessary. For critical applications, using a fresh, uncolored batch is recommended.
Q2: I've noticed a new spot on the TLC plate of my stored this compound. What could be the cause?
The appearance of a new spot on a TLC plate is a clear indicator of impurity formation. This could be due to several degradation pathways, including:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines or other related compounds.
-
Hydrolysis: If the compound has been exposed to moisture, hydrolysis is a potential degradation route, although less common for this specific structure without other reactive groups.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
It is recommended to perform a more quantitative analysis like HPLC to determine the percentage of the impurity.
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
To minimize degradation, this compound should be stored under controlled conditions. The recommended storage parameters are summarized in the table below.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage. | Reduces the rate of potential chemical degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the amine functional group. |
| Light | In a light-proof or amber vial. | Protects the compound from light-induced degradation.[1] |
| Moisture | In a tightly sealed container with a desiccant. | Minimizes potential hydrolysis. |
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Observed Issue: Unexpected Experimental Results
If you encounter unexpected results in your experiments, it is crucial to first assess the purity of your starting material.
References
Technical Support Center: Overcoming Poor Solubility of Pyridinylphenylmethanamine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of pyridinylphenylmethanamine compounds.
Frequently Asked Questions (FAQs)
Q1: My pyridinylphenylmethanamine compound shows very low solubility in aqueous buffers. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge with weakly basic compounds like pyridinylphenylmethanamine derivatives. Here are the initial steps to troubleshoot this issue:
-
pH Adjustment: Since pyridinylphenylmethanamine compounds are typically weakly basic, their solubility is highly pH-dependent. Solubility increases in acidic conditions where the amine groups are protonated.[1][2][3] Try lowering the pH of your aqueous buffer to determine the pH-solubility profile.
-
Co-solvent System: Introduce a water-miscible organic co-solvent to your aqueous buffer. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4] These can increase solubility by reducing the polarity of the solvent system.
-
Use of Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.[4][5] Non-ionic surfactants are often preferred due to their lower potential for toxicity.
Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:
-
Lower Final Concentration: The most straightforward approach is to reduce the final concentration of your compound in the assay.
-
Optimize Co-solvent Concentration: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility. Always include appropriate vehicle controls in your experiments.
-
Use of Solubilizing Excipients: Incorporate solubilizing excipients such as cyclodextrins into the aqueous buffer before adding the compound stock solution.[6]
Q3: What are the most effective formulation strategies to improve the oral bioavailability of poorly soluble pyridinylphenylmethanamine compounds?
A3: Several advanced formulation strategies can significantly enhance the oral bioavailability of these compounds. The choice of strategy depends on the specific physicochemical properties of your molecule.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly improve the dissolution rate.[7][8][9][10]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved solubility and bioavailability.[11][12][13]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can mask its hydrophobicity and increase its aqueous solubility.[6][14][15]
-
Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to have improved solubility. Once administered, it is converted back to the active form in the body.[16][17][18][19][20]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media During In Vitro Experiments
This guide provides a systematic workflow to address the precipitation of pyridinylphenylmethanamine compounds in aqueous buffers.
Caption: Workflow for troubleshooting compound precipitation in vitro.
Issue 2: Poor Oral Bioavailability in Preclinical Animal Studies
This guide outlines a workflow to enhance the in vivo performance of pyridinylphenylmethanamine compounds.
Caption: Strategies to improve in vivo bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method (Example with a Related Compound, Pyrimethamine)
This protocol describes the preparation of a solid dispersion, a proven method for enhancing the dissolution rate of poorly soluble compounds. While this example uses pyrimethamine, a diaminopyrimidine, the principles can be adapted for pyridinylphenylmethanamine compounds with appropriate optimization.[21][22][23]
Materials:
-
Pyrimethamine
-
Polyethylene Glycol (PEG) 6000 or Poloxamer 188 (as a hydrophilic carrier)
-
Ethanol (as a solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve the pyrimethamine and the chosen carrier (e.g., Poloxamer 188) in ethanol in a round-bottom flask. A drug-to-carrier ratio of 1:3 (w/w) has been shown to be effective for pyrimethamine.[21]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C). Continue evaporation until a solid mass is formed.
-
Drying: Further dry the solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of the drug and its dispersion in the polymer matrix.
Characterization Techniques for Solid Dispersions:
| Technique | Purpose |
| Differential Scanning Calorimetry (DSC) | To determine the thermal properties and confirm the absence of the drug's crystalline melting peak.[24][25][26][27] |
| Powder X-ray Diffraction (PXRD) | To verify the amorphous nature of the drug within the dispersion.[24][25][26][27] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential molecular interactions between the drug and the carrier.[24][25][26] |
Protocol 2: pH-Dependent Solubility Profile Determination
Understanding the pH-solubility profile is critical for weakly basic compounds.
Materials:
-
Pyridinylphenylmethanamine compound
-
A series of buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Shaker or agitator
-
Centrifuge or filtration apparatus
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the pyridinylphenylmethanamine compound to vials containing each buffer of a specific pH.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium solubility.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method.
-
Data Analysis: Plot the solubility as a function of pH to generate the pH-solubility profile.
Signaling Pathways
Pyridinylphenylmethanamine compounds often target the central nervous system (CNS). Many CNS drugs interact with biogenic amine neurotransmitter systems.[28][29][30] The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) activated by a biogenic amine, which could be relevant for this class of compounds.
Caption: Generalized biogenic amine signaling pathway via a GPCR.
References
- 1. scielo.br [scielo.br]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Amphetamine - Wikipedia [en.wikipedia.org]
- 8. jddtonline.info [jddtonline.info]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. ispe.gr.jp [ispe.gr.jp]
- 12. d-nb.info [d-nb.info]
- 13. Formulation Strategies of Nanosuspensions for Various Administration Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. eijppr.com [eijppr.com]
- 16. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. experts.umn.edu [experts.umn.edu]
- 20. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 22. daneshyari.com [daneshyari.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. crystalpharmatech.com [crystalpharmatech.com]
- 28. Drugs, Biogenic Amine Targets and the Developing Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 2-Aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving 2-aminopyridine substrates. The inherent properties of 2-aminopyridines present unique obstacles, primarily due to catalyst poisoning by the pyridine nitrogen. This guide offers practical solutions, detailed experimental protocols, and data-driven insights to help researchers, scientists, and drug development professionals achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-aminopyridine substrates particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen. Additionally, the amino group's electron-donating nature can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition.[2]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose under the reaction conditions.
Q3: What are the visible signs of catalyst deactivation in my reaction?
A3: Indicators of catalyst deactivation can include:[3]
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.
-
Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.
-
Changes in Selectivity: You might observe the formation of unexpected byproducts.
-
Need for Harsher Reaction Conditions: To achieve the desired conversion, you may need to increase temperature or pressure.
Q4: How can I mitigate catalyst poisoning when working with 2-aminopyridines?
A4: Several strategies can be employed:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[2]
-
Use of Pre-catalysts: Employing well-defined palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) can ensure the efficient generation of the active catalytic species.[1][2]
-
Reaction Conditions Optimization: Carefully screen bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents, and temperature.[1][4]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1][2]
Q5: Can the choice of base and solvent impact catalyst deactivation?
A5: Absolutely. The base and solvent system plays a crucial role.
-
Base: A carefully selected base is necessary for efficient transmetalation. The choice of base can influence the reaction rate and catalyst stability. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] Weaker bases are often effective for these challenging substrates.[2]
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Thoroughly degassing the solvent is critical to remove oxygen, which can promote side reactions like homocoupling.[1]
Troubleshooting Guides
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2] 2. Increase Catalyst Loading: Modestly increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[2] 3. Use a Pre-catalyst: Utilize modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) for a more active and stable catalytic species.[2] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are generally more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1] |
| Poor Transmetalation | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] 2. Consider Boronic Esters: Pinacol esters or MIDA boronates are often more stable than boronic acids.[2] |
| Poor Reagent Quality | 1. Verify Reagent Purity: Ensure the purity of the 2-aminopyridine, coupling partner, base, and solvent. 2. Use Anhydrous Conditions: Eliminate water from the reaction mixture, as it can lead to protodeboronation.[2] |
Issue 2: Side Reactions
| Side Reaction | Potential Cause | Troubleshooting Steps |
| Homocoupling | Oxygen in the reaction mixture. | 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture.[1] 2. Use a Pd(0) Source: Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this.[1] |
| Dehalogenation | Presence of hydride sources. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[1] 2. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[2] |
| Protodeboronation | Presence of water. | 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[2] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry.[2] 3. Use a Weaker Base: A milder base may reduce the rate of protodeboronation.[2] |
Quantitative Data Summary
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromo-3-aminopyridine with Phenylboronic Acid *
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | <5 |
| dppf | 2 | K₂CO₃ | Toluene/H₂O | 100 | 25 |
| SPhos | 2 | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| XPhos | 2 | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| RuPhos | 2 | K₂CO₃ | Toluene/H₂O | 100 | 88 |
*Representative data based on typical outcomes for challenging couplings.
Table 2: Effect of Base on Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline *
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| NaOt-Bu | Pd₂(dba)₃ / XPhos | Toluene | 110 | 95 |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | Toluene | 110 | 78 |
| K₂CO₃ | Pd₂(dba)₃ / XPhos | Toluene | 110 | 65 |
| Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Toluene | 110 | 82 |
*Representative data based on typical outcomes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Haloaminopyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-haloaminopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., SPhos G3, 1-3 mol%), and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon or nitrogen at least three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1 mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 2-Haloaminopyridine
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., XPhos G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to an oven-dried vial.
-
Reagent Addition: Add the 2-haloaminopyridine (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 90-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Catalytic cycle and catalyst poisoning by 2-aminopyridine.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Resolving Peak Overlap in NMR Spectra of (4-(Pyridin-2-yl)phenyl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of (4-(Pyridin-2-yl)phenyl)methanamine.
Troubleshooting Guide: Resolving Overlapping Aromatic and Methylene Proton Signals
Problem: The 1D ¹H NMR spectrum of this compound in CDCl₃ shows significant overlap in the aromatic region (7.0-8.7 ppm) and potential overlap between the methylene protons and other signals, complicating structural confirmation and analysis.
Initial Troubleshooting Steps
A systematic approach to resolving peak overlap begins with simple adjustments to the sample environment, followed by more advanced 2D NMR techniques if necessary. The following workflow outlines the recommended steps.
Figure 1. A workflow diagram illustrating the decision-making process for resolving NMR peak overlap.
Frequently Asked Questions (FAQs)
Q1: My aromatic proton signals for this compound are crowded and overlapping in the 1D ¹H NMR spectrum. What is the simplest first step to resolve them?
A1: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ often induce significant changes in the chemical shifts of a compound's protons compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can effectively spread out crowded signals, simplifying the spectrum. The varied solvent environments alter the shielding of different protons, leading to differential shifts and potentially resolving the overlap.
Q2: How does changing the temperature help in resolving peak overlap?
A2: Varying the temperature of the NMR experiment can be a powerful tool for resolving peak overlap. Temperature changes can affect the molecule's conformational dynamics, rotational barriers, and intermolecular interactions (like hydrogen bonding). These changes, in turn, can alter the chemical environment of specific protons, leading to temperature-dependent chemical shifts. For this compound, the amine (-NH₂) and pyridyl nitrogen can participate in hydrogen bonding, and the rotation around the phenyl-pyridine bond may be temperature-dependent. Acquiring spectra at different temperatures (e.g., from 298 K up to 373 K, solvent permitting) can shift signals enough to resolve overlap.
Q3: Changing the solvent and temperature did not fully resolve the overlapping aromatic signals. What are the next steps?
A3: If simpler methods are insufficient, 2D NMR spectroscopy is the next logical step. These techniques spread the NMR signals across two frequency dimensions, significantly enhancing resolution. For resolving proton overlaps, the following two experiments are highly effective:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). It is invaluable for tracing the connectivity of protons within the phenyl and pyridyl rings, helping to assign individual multiplets even when they are partially overlapped.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. Since ¹³C spectra typically have a much wider chemical shift dispersion than ¹H spectra, this technique can effectively separate overlapping proton signals by spreading them out along the carbon dimension.[2]
Q4: How can I confirm the assignment of the amine (-NH₂) and methylene (-CH₂-) protons?
A4: The amine protons can often be identified by their broadness and variable chemical shift. A simple D₂O exchange experiment can confirm their assignment. Adding a drop of deuterium oxide (D₂O) to the NMR sample, shaking it, and re-acquiring the ¹H NMR spectrum will cause the labile amine protons to exchange with deuterium, leading to the disappearance or significant reduction in the intensity of their signal.
The methylene protons (-CH₂-) are expected to be a singlet as they are not adjacent to any protons. Their assignment can be definitively confirmed with an HSQC spectrum, which will show a correlation between the methylene proton signal and the methylene carbon signal (expected around 45 ppm).
Data Presentation: Solvent-Induced Chemical Shifts
The following table presents estimated ¹H NMR chemical shift data for the aromatic and methylene protons of this compound in different deuterated solvents, illustrating the potential for resolving peak overlap.
| Proton Assignment | Estimated Chemical Shift (δ) in CDCl₃ (ppm) | Estimated Chemical Shift (δ) in Benzene-d₆ (ppm) | Estimated Chemical Shift (δ) in DMSO-d₆ (ppm) |
| Pyridyl-H6 | 8.65 (d) | 8.45 (d) | 8.60 (d) |
| Phenyl-H (ortho to Pyridyl) | 8.00 (d) | 7.80 (d) | 8.10 (d) |
| Pyridyl-H4 | 7.75 (t) | 7.15 (t) | 7.85 (t) |
| Pyridyl-H3 | 7.70 (d) | 7.05 (d) | 7.75 (d) |
| Phenyl-H (ortho to -CH₂NH₂) | 7.45 (d) | 7.25 (d) | 7.50 (d) |
| Pyridyl-H5 | 7.20 (t) | 6.80 (t) | 7.30 (t) |
| Methylene (-CH₂-) | 3.90 (s) | 3.60 (s) | 3.80 (s) |
| Amine (-NH₂) | 1.70 (br s) | 1.50 (br s) | 2.10 (br s) |
Note: These are estimated values based on typical solvent effects and data for similar compounds. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of this compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) at a concentration of 5-10 mg in 0.5-0.7 mL.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument at the starting temperature (e.g., 298 K or 25 °C).
-
Acquire a standard 1D ¹H NMR spectrum.
-
-
Temperature Variation:
-
Access the instrument's temperature control unit.
-
Increase the temperature in increments of 10-20 K.
-
Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.
-
Re-shim the instrument at each new temperature.
-
Acquire a 1D ¹H NMR spectrum at each temperature.
-
-
Data Analysis: Compare the acquired spectra to identify the temperature that provides the best resolution of the overlapping signals.
Protocol 2: 2D COSY (Correlation Spectroscopy)
-
Sample Preparation: Prepare a standard NMR sample as you would for a 1D ¹H experiment (5-10 mg in 0.5-0.7 mL of a suitable deuterated solvent).
-
Instrument Setup:
-
Acquire a standard 1D ¹H NMR spectrum and optimize the spectral width to include all proton signals.
-
Reference the 1D spectrum.
-
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral widths in both dimensions (F1 and F2) to match the 1D ¹H spectrum.
-
Set the number of scans (NS) and increments (TD in F1). A typical starting point is NS=8 and TD(F1)=256.
-
-
Acquisition and Processing:
-
Start the 2D acquisition.
-
After acquisition, perform a 2D Fourier transform.
-
Phase the spectrum if necessary (for phase-sensitive experiments).
-
-
Data Analysis: Analyze the resulting 2D plot. Cross-peaks will appear between signals of protons that are spin-spin coupled, allowing for the tracing of proton connectivities.[3]
Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: Prepare a relatively concentrated sample (10-20 mg in 0.5-0.7 mL of a suitable deuterated solvent) to ensure good signal-to-noise for the less sensitive ¹³C nucleus.
-
Instrument Setup:
-
Acquire and reference standard 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.
-
-
HSQC Experiment Setup:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Set the spectral width in the F2 dimension to the ¹H spectral width and in the F1 dimension to the ¹³C spectral width.
-
Set the number of scans (NS) and increments (TD in F1). A typical starting point is NS=8 and TD(F1)=128.
-
-
Acquisition and Processing:
-
Start the 2D acquisition.
-
Perform a 2D Fourier transform after data collection.
-
-
Data Analysis: The resulting 2D spectrum will show cross-peaks at the coordinates of the chemical shifts of directly bonded proton and carbon atoms, allowing for the resolution of overlapping proton signals based on the chemical shift of their attached carbon.[2]
Mandatory Visualizations
Figure 2. A generalized experimental workflow for acquiring 2D NMR spectra to resolve peak overlap.
References
Technical Support Center: Enhancing the Stability of (4-(Pyridin-2-yl)phenyl)methanamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting and enhancing the stability of (4-(Pyridin-2-yl)phenyl)methanamine derivatives. The pyridine ring is a common motif in FDA-approved drugs and is known to influence metabolic stability, potency, and permeability.[1][2] However, the inherent reactivity of the methanamine group can present stability challenges. This guide offers practical solutions in a question-and-answer format, detailed experimental protocols, and strategies for improving the robustness of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound derivatives?
A1: The stability of these derivatives is primarily influenced by a combination of environmental and structural factors. Key environmental factors include pH, exposure to oxygen, light, and temperature. Amines, particularly primary benzylic amines, are susceptible to oxidative degradation.[3] The pyridine nucleus is generally stable but can participate in reactions with potent oxidizing agents.[4] Structurally, substituents on either the phenyl or pyridine ring can alter the electronic properties and steric environment, thereby affecting the molecule's intrinsic stability.
Q2: What are the most common chemical degradation pathways for this class of compounds?
A2: Based on the core structure, two primary degradation pathways are of concern:
-
Oxidation of the Methanamine Group: The benzylic amine is susceptible to oxidation, which can lead to the formation of corresponding imines, and subsequently, the benzaldehyde derivative. This is often the most significant pathway under aerobic conditions.
-
Reactions involving the Pyridine Ring: While generally stable, the pyridine nitrogen can be oxidized to an N-oxide, especially in the presence of strong oxidizing agents like hydrogen peroxide. Photodegradation can also lead to complex reactions, including ring cleavage, though this is typically less common under standard laboratory handling conditions.
Q3: Which analytical techniques are most suitable for monitoring the stability of these derivatives?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for quantifying the parent compound and detecting the appearance of degradation products. For definitive identification of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information crucial for structural elucidation.[5]
Table 1: Recommended Analytical Techniques for Stability Assessment
| Technique | Purpose | Advantages | Considerations |
| HPLC-UV | Quantify parent compound, detect impurities | Robust, reproducible, widely available | May not separate all degradation products from the parent peak |
| LC-MS | Identify degradation products, confirm parent mass | High sensitivity, provides molecular weight data | Requires more specialized equipment and expertise |
| NMR Spectroscopy | Elucidate the structure of isolated degradants | Provides definitive structural information | Requires pure, isolated samples of degradation products |
Troubleshooting Guide
Problem: My compound degrades rapidly in my aqueous stock solution (pH 7.4 buffer).
-
Possible Cause: The primary amine is likely undergoing oxidation, which can be catalyzed by trace metals or exposure to atmospheric oxygen. The neutral to slightly basic pH may also contribute to the rate of certain degradation reactions.
-
Troubleshooting Steps:
-
De-gas the Buffer: Use buffers that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Use an Antioxidant: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the formulation.
-
Adjust pH: Evaluate the stability in a slightly more acidic buffer (e.g., pH 5-6), as protonation of the amine can decrease its susceptibility to oxidation. Cyclic aminals, for instance, show significantly increased stability at pH values above 6.[6]
-
Control Temperature: Prepare solutions fresh and store them at low temperatures (2-8°C) or frozen (-20°C) to slow degradation kinetics.[5]
-
Problem: I see multiple new peaks in my HPLC chromatogram after performing a forced degradation study with H₂O₂. How do I identify them?
-
Possible Cause: Oxidative stress can generate several products. The primary amine can be oxidized to an imine or hydroxylamine, the pyridine nitrogen to an N-oxide, and in more extreme cases, ring-opened products may form.
-
Troubleshooting Steps:
-
LC-MS Analysis: Analyze the stressed sample using LC-MS to obtain the molecular weights of the new peaks. This is the most direct way to propose potential structures.
-
Compare Pathways: Compare the observed molecular weights with those predicted by common degradation pathways (see diagram below). For example, an increase of 16 amu often corresponds to N-oxidation or hydroxylation.
-
Isolate and Characterize: If a major degradant is observed, consider using preparative HPLC to isolate the peak for structural elucidation by NMR.
-
Problem: My lead compound shows poor metabolic stability in a liver microsomal assay.
-
Possible Cause: The compound is likely being metabolized by cytochrome P450 (CYP) enzymes. Common metabolic pathways include oxidation of the benzylic carbon or N-dealkylation. The pyridine ring itself can also be a site for metabolism.
-
Strategies for Improvement:
-
Introduce Blocking Groups: Incorporate substituents at or near the site of metabolism to sterically hinder enzyme access. For example, replacing a hydrogen with a methyl or fluoro group on the benzylic carbon.
-
Modify Electronic Properties: Introducing fluorine atoms can improve resistance to oxidative metabolism.[7] Fluorine substitution is a common strategy in drug design to enhance metabolic stability.[7][8]
-
Bioisosteric Replacement: Consider replacing the phenyl ring with a different aromatic system or altering the position of the pyridine nitrogen (e.g., moving from 2-pyridyl to 3- or 4-pyridyl) to change its interaction with metabolizing enzymes.[7]
-
Visualizations of Workflows and Pathways
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. enamine.net [enamine.net]
- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [4-(Pyridin-4-yl)phenyl]methanamine | 486437-10-9 | Benchchem [benchchem.com]
- 8. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproducts in the reduction of 4-(pyridin-2-yl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 4-(pyridin-2-yl)benzonitrile to (4-(pyridin-2-yl)phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the reduction of 4-(pyridin-2-yl)benzonitrile?
A1: The primary byproducts are typically secondary and tertiary amines, formed from the reaction of the desired primary amine product with intermediate imines.[1][2] Other potential side products include the product of pyridine ring reduction (piperidine derivative) and, in some cases of catalytic hydrogenation, hydrogenolysis of the C-CN bond, leading to the formation of 2-phenylpyridine.
Q2: How can I minimize the formation of secondary and tertiary amine byproducts?
A2: Several strategies can be employed:
-
Catalyst Selection: The choice of catalyst is crucial. For catalytic hydrogenation, catalysts like Raney Nickel or Cobalt Boride are often more selective for primary amine formation.[1]
-
Reaction Conditions: Factors such as solvent, pH, temperature, and hydrogen pressure significantly influence selectivity.[1]
-
Additives: The addition of ammonia can suppress the formation of secondary amines by competing for reaction with the intermediate imine. Acidic additives can also be used to form a salt with the primary amine product, preventing it from reacting further.[3]
Q3: Is there a risk of reducing the pyridine ring?
A3: Yes, the pyridine ring can be reduced to a piperidine ring, especially under harsh hydrogenation conditions (high pressure and temperature) with catalysts like Rhodium or Ruthenium.[4] Using milder conditions and more selective catalysts can help avoid this side reaction.
Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?
A4: Yes, LiAlH₄ is a potent reducing agent that can effectively reduce nitriles to primary amines.[4][5][6] However, a key consideration with 4-(pyridin-2-yl)benzonitrile is the potential for the basic nitrogen of the pyridine ring to complex with the Lewis acidic aluminum species, which might affect the reaction rate and yield. Careful control of stoichiometry and reaction conditions is necessary.
Q5: What are the safety precautions I should take when working with reagents like Raney Nickel and LiAlH₄?
A5: Both reagents require careful handling.
-
Raney Nickel: It is often pyrophoric (can ignite spontaneously in air) and should be handled under an inert atmosphere or as a slurry in a solvent.[7]
-
Lithium Aluminum Hydride (LiAlH₄): It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions must be conducted in anhydrous solvents and under an inert atmosphere. The workup procedure must be performed cautiously by slowly adding a quenching agent.[8][9]
Troubleshooting Guides
Problem 1: Low yield of the desired primary amine, this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Extend the reaction time or increase the temperature moderately. Monitor the reaction progress by TLC or GC/LC-MS. |
| Deactivation of the catalyst (catalytic hydrogenation). | Use a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Complexation of the reducing agent with the pyridine nitrogen. | For reductions with borane or aluminum hydrides, consider using a larger excess of the reducing agent. Alternatively, a different reducing system that is less susceptible to Lewis acid-base interactions may be more effective. |
| Poor solubility of the starting material. | Choose a solvent in which the 4-(pyridin-2-yl)benzonitrile is more soluble at the reaction temperature. |
Problem 2: High percentage of secondary and/or tertiary amine byproducts.
| Possible Cause | Suggested Solution |
| The primary amine product is reacting with the intermediate imine. | For Catalytic Hydrogenation: - Add ammonia (as a solution in the reaction solvent) to the reaction mixture. - Use a catalyst known for high primary amine selectivity, such as Raney Nickel or a cobalt-based catalyst. - Lower the reaction temperature to decrease the rate of the side reaction. For Hydride Reductions: - Perform an "inverse addition" where the reducing agent is added slowly to the nitrile solution to maintain a low concentration of the primary amine product. |
| High reaction temperature or prolonged reaction time. | Optimize the reaction conditions by running the reaction at a lower temperature and stopping it as soon as the starting material is consumed (monitored by TLC or GC/LC-MS). |
Problem 3: Presence of byproducts from pyridine ring reduction.
| Possible Cause | Suggested Solution |
| Harsh hydrogenation conditions (high pressure/temperature). | Reduce the hydrogen pressure and/or the reaction temperature. |
| Highly active and non-selective catalyst (e.g., Rh/C). | Switch to a more chemoselective catalyst such as Pd/C or Raney Nickel under optimized, milder conditions. |
Data Presentation
The following table summarizes expected outcomes for the reduction of 4-(pyridin-2-yl)benzonitrile with different methods, based on literature for similar aromatic nitriles. Actual yields and byproduct distribution may vary and require optimization for this specific substrate.
| Method | Reducing Agent/Catalyst | Typical Conditions | Expected Primary Amine Yield | Major Byproducts | Notes |
| Catalytic Hydrogenation | Raney® Ni | H₂ (50-100 psi), Methanol/Ammonia, 25-50 °C | Good to Excellent | Secondary amine | Addition of ammonia is often crucial for high selectivity.[7] |
| Catalytic Hydrogenation | Pd/C | H₂ (50-100 psi), Ethanol, 25-70 °C | Moderate to Good | Secondary amine, Hydrogenolysis product | Can sometimes lead to hydrogenolysis of the C-CN bond.[10] |
| Catalytic Hydrogenation | Pt/C | H₂ (6 bar), DCM/Water, H₂SO₄, 30 °C | Moderate to Good | Secondary amine | Acidic additives can improve selectivity for the primary amine.[11] |
| Hydride Reduction | LiAlH₄ | Anhydrous THF or Diethyl Ether, 0 °C to reflux | Good to Excellent | Minimal if stoichiometry is controlled | Requires strict anhydrous conditions and careful workup.[8][9] |
| Hydride Reduction | NaBH₄ / CoCl₂ | Methanol, 25 °C | Good | Minimal | A milder alternative to LiAlH₄. |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, Reflux | Good | Secondary amine | Avoids the need for high-pressure hydrogen gas.[12] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (as a slurry in water) with methanol three times to remove the water.
-
Reaction Setup: To a high-pressure reaction vessel, add 4-(pyridin-2-yl)benzonitrile (1.0 eq), methanol saturated with ammonia (10-20 mL per gram of substrate), and the prepared Raney® Nickel (10-20% by weight of the substrate).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (up to 50 °C) until hydrogen uptake ceases or reaction monitoring (TLC/GC-MS) indicates complete conversion of the starting material.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric and should be kept wet with solvent and disposed of appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Addition of Substrate: Dissolve 4-(pyridin-2-yl)benzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise, followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally, more water (3x mL).[9] This should produce a granular precipitate.
-
Isolation: Stir the mixture at room temperature for 30 minutes. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture to remove the aluminum salts. Wash the filter cake with additional diethyl ether or THF.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can then be purified.
Mandatory Visualizations
Caption: Formation of primary, secondary, and tertiary amine byproducts.
Caption: Workflow for Raney Nickel catalytic hydrogenation.
Caption: Troubleshooting logic for byproduct minimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 5. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Selective 2-Aminopyridine Alkylation
Welcome to the Technical Support Center for 2-aminopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the alkylation of 2-aminopyridine, with a primary focus on preventing over-alkylation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of 2-aminopyridine?
A1: The principal challenge is over-alkylation. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting 2-aminopyridine. This increased nucleophilicity makes the product more reactive towards the alkylating agent than the starting material, leading to the formation of di-alkylated and sometimes even quaternary ammonium salt byproducts. This mixture of products can be difficult to separate, resulting in lower yields of the desired mono-alkylated product.
Q2: How can I control the selectivity of my 2-aminopyridine alkylation reaction?
A2: Several strategies can be employed to achieve selective mono-N-alkylation:
-
Reductive Amination: This is a highly reliable method that involves reacting 2-aminopyridine with an aldehyde or ketone to form an imine intermediate, which is then reduced.
-
Stoichiometric Control: Using a large excess of 2-aminopyridine relative to the alkylating agent can statistically favor mono-alkylation.
-
Protecting Groups: Introducing a protecting group, such as a tert-butoxycarbonyl (Boc) group, onto the amino functionality can prevent further reaction after the initial alkylation.
-
Self-Limiting Alkylation: A modern approach utilizing N-aminopyridinium salts that form a transient, highly nucleophilic ylide intermediate which becomes significantly less nucleophilic after mono-alkylation, thus preventing subsequent reactions.[1][2][3]
Q3: What are the key reaction parameters to consider for optimizing mono-alkylation?
A3: Careful optimization of the following parameters is crucial:
-
Stoichiometry of Reactants: The ratio of 2-aminopyridine to the alkylating agent is critical.
-
Choice of Base: The type and amount of base can influence the deprotonation of the amine and the overall reaction rate and selectivity.
-
Solvent: The polarity and nature of the solvent can affect the solubility of reactants and the reaction pathway.
-
Temperature: Higher temperatures can increase reaction rates but may also lead to more side products.
Troubleshooting Guides
Issue 1: Predominance of Di-alkylated Product
-
Symptom: The major product observed is the di-alkylated 2-aminopyridine, with low yields of the desired mono-alkylated product.
-
Cause: The mono-alkylated product is more nucleophilic than 2-aminopyridine and reacts faster with the remaining alkylating agent.
-
Solutions:
-
Adjust Stoichiometry: Increase the molar ratio of 2-aminopyridine to the alkylating agent (e.g., from 1:1 to 5:1 or greater). This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Switch to Reductive Amination: This method avoids the issue of increasing nucleophilicity by proceeding through an imine intermediate.
-
Employ a Protecting Group Strategy: Protect the amino group with a Boc group to prevent the second alkylation.
-
Consider Self-Limiting Alkylation: For aryl-alkyl amine synthesis, the use of N-aminopyridinium salts can provide excellent selectivity for mono-alkylation.[1][2][3]
-
Issue 2: Low or No Reaction Conversion
-
Symptom: A significant amount of unreacted 2-aminopyridine remains after the reaction.
-
Cause: Insufficiently reactive alkylating agent, inadequate base strength, or low reaction temperature.
-
Solutions:
-
Increase Reactivity of Alkylating Agent: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.
-
Optimize Base and Solvent: For direct alkylation, a stronger base may be required. The choice of solvent can also impact reactivity.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Check Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can inhibit the reaction.
-
Issue 3: Difficulty in Purifying the Mono-alkylated Product
-
Symptom: The mono- and di-alkylated products are difficult to separate by standard purification techniques like column chromatography.
-
Cause: Similar polarities of the desired product and the over-alkylation byproduct.
-
Solutions:
-
Optimize Reaction for Higher Selectivity: The most effective approach is to minimize the formation of the di-alkylated product in the first place by employing the strategies outlined in Issue 1.
-
Acid-Base Extraction: The basicity of the mono- and di-alkylated products may differ slightly, allowing for potential separation through careful pH-controlled extractions.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help in separating the desired mono-alkylated product.
-
Cation-Exchange Chromatography: This technique can be effective for separating aminopyridine derivatives based on differences in their basicity.[4]
-
Data Presentation: Comparison of Alkylation Strategies
Table 1: Influence of Base on Self-Limiting Alkylation of N-aryl-N-aminopyridinium Salt [1]
| Entry | Base | Yield of Mono-alkylated Intermediate (%) | Yield of Final Mono-alkylated Product (%) |
| 1 | CsOAc | 98 | 0 |
| 2 | NaHCO₃ | 78 | 0 |
| 3 | NatBuO | 0 | 23 |
| 4 | K₂CO₃ | 18 | 45 |
| 5 | Cs₂CO₃ | 0 | 79 |
Conditions: N-aryl-N-aminopyridinium salt (1.0 equiv), 1-iodohexane (2.0 equiv), base (3.0 equiv), CH₃CN, 70 °C, 16 h.
Experimental Protocols
Protocol 1: Reductive Amination for Mono-N-Alkylation
This protocol describes the one-pot synthesis of N-benzyl-2-aminopyridine from 2-aminopyridine and benzaldehyde using sodium borohydride as the reducing agent.
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 equiv) and dissolve it in methanol.
-
Add benzaldehyde (1.0 equiv) to the solution and stir the mixture at room temperature.
-
After stirring for 1-2 hours to allow for imine formation, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-2-aminopyridine.
Protocol 2: Self-Limiting Alkylation using an N-Aminopyridinium Salt
This protocol is adapted from the synthesis of secondary aryl-alkyl amines and demonstrates a one-pot alkylation/depyridylation sequence.[1]
Materials:
-
N-aryl-N-aminopyridinium salt (prepared separately)
-
Alkyl halide (e.g., 1-iodohexane)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
1,3,5-Trimethoxybenzene (internal standard for yield determination)
Procedure:
-
In a reaction vial, combine the N-aryl-N-aminopyridinium salt (1.0 equiv), the alkyl halide (2.0 equiv), and cesium carbonate (3.0 equiv).
-
Add acetonitrile as the solvent.
-
Seal the vial and heat the reaction mixture at 70 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by methods such as NMR or GC-MS using an internal standard to determine the yield of the mono-alkylated product.
-
For isolation, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Diagram 1: The Problem of Over-Alkylation
This diagram illustrates the "runaway" nature of direct amine alkylation, where the product of each step is more nucleophilic than the previous one, leading to a mixture of products.
Caption: The over-alkylation cascade in 2-aminopyridine synthesis.
Diagram 2: Reductive Amination Workflow
This diagram outlines the two-step, one-pot process of reductive amination, which provides a controlled method for mono-alkylation.
Caption: Workflow for selective mono-alkylation via reductive amination.
Diagram 3: Self-Limiting Alkylation Mechanism
This diagram illustrates the concept of self-limiting alkylation, where the initial nucleophile is highly reactive, but the mono-alkylated intermediate is not, thus preventing over-alkylation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of (4-(Pyridin-2-yl)phenyl)methanamine Isomers: A Guide for Drug Discovery Professionals
Abstract
This guide presents a comparative analysis of the positional isomers of (4-(Pyridinyl)phenyl)methanamine, specifically focusing on the 2-, 3-, and 4-pyridinyl substituted analogs. As privileged scaffolds in medicinal chemistry, pyridine derivatives are integral to the development of targeted therapeutics, particularly as kinase inhibitors.[1] This document summarizes the key physicochemical properties, synthetic methodologies, and potential biological activities of these isomers. While direct comparative experimental data is limited, this guide synthesizes available information from public databases and related structure-activity relationship (SAR) studies to provide insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for relevant biological assays are also provided to facilitate further investigation into this promising class of compounds.
Introduction
The pyridinylphenyl scaffold is a cornerstone in modern drug discovery, with its derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nitrogen atom in the pyridine ring plays a crucial role in establishing key interactions with biological targets, such as hydrogen bonding with amino acid residues in enzyme active sites. The position of this nitrogen atom (ortho, meta, or para to the phenyl ring) significantly influences the molecule's electronic distribution, steric hindrance, and conformational flexibility, thereby impacting its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the 2-, 3-, and 4-pyridinyl isomers of (phenyl)methanamine to inform rational drug design and optimization.
Physicochemical Properties
The position of the pyridine nitrogen atom directly affects the physicochemical properties of the isomers, which in turn influence their solubility, permeability, and metabolic stability. A summary of computed physicochemical properties from the PubChem database is presented in Table 1.
Table 1: Computed Physicochemical Properties of (Pyridinylphenyl)methanamine Isomers
| Property | (4-(Pyridin-2-yl)phenyl)methanamine | (4-(Pyridin-3-yl)phenyl)methanamine | (4-(Pyridin-4-yl)phenyl)methanamine |
| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ |
| Molecular Weight | 184.24 g/mol [2] | 184.24 g/mol | 184.24 g/mol [3] |
| XLogP3 | 1.3[2] | 1.5 | 1.4[3] |
| Hydrogen Bond Donors | 1[2] | 1 | 1[3] |
| Hydrogen Bond Acceptors | 2[2] | 2 | 2[3] |
| Rotatable Bond Count | 2[2] | 2 | 2[3] |
| Topological Polar Surface Area | 38.9 Ų[2] | 38.9 Ų | 38.9 Ų[3] |
| CAS Number | 39930-11-5[2] | Not available | 486437-10-9[3] |
Note: Data is based on computational models and may differ from experimental values.
Synthesis and Characterization
The synthesis of (pyridinylphenyl)methanamine isomers can be achieved through several established synthetic routes. The general strategies involve the formation of the C-C bond between the phenyl and pyridine rings, followed by the introduction or modification of the aminomethyl group.
A generalized synthetic workflow is depicted below:
Caption: A generalized workflow for the synthesis of (pyridinylphenyl)methanamine isomers.
Experimental Protocol: Reductive Amination of a Pyridinylbenzaldehyde
This protocol describes a general method for the synthesis of the target compounds from the corresponding pyridinylbenzaldehyde.
Materials:
-
Appropriate (Pyridinyl)benzaldehyde isomer
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolve the (pyridinyl)benzaldehyde isomer (1 equivalent) in methanol or DCM.
-
Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired (pyridinylphenyl)methanamine isomer.
Characterization: The structure and purity of the synthesized isomers should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Activity
Table 2: Inferred Biological Activity Profile of (Pyridinylphenyl)methanamine Isomers
| Isomer | Potential Biological Target(s) | Inferred Activity and Rationale |
| 2-Pyridinyl | Kinases (e.g., CDKs, EGFR) | The proximity of the pyridine nitrogen to the phenyl linker may facilitate bidentate chelation with metal ions in metalloenzymes or form a key hydrogen bond interaction within the hinge region of kinases. This may lead to potent inhibitory activity. |
| 3-Pyridinyl | Kinases, GPCRs | The nitrogen at the 3-position offers a different vector for hydrogen bonding compared to the 2- and 4-isomers, potentially leading to a distinct selectivity profile against various kinases and other targets like G-protein coupled receptors. |
| 4-Pyridinyl | Kinases (e.g., p38 MAP kinase) | The nitrogen at the 4-position is often involved in a crucial hydrogen bond with the hinge region of many kinases. This isomer may exhibit strong and selective inhibition of kinases that have a corresponding hydrogen bond donor in the active site. |
Note: The information in this table is inferred from SAR studies of related compounds and requires experimental validation for the specific isomers of (4-(Pyridinyl)phenyl)methanamine.
Potential Signaling Pathway Modulation
Pyridine-containing small molecules are known to inhibit various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and inflammation. A hypothetical signaling pathway that could be modulated by these isomers is the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: A hypothetical signaling pathway (MAPK/ERK) potentially inhibited by (pyridinylphenyl)methanamine isomers.
Experimental Protocols for Biological Evaluation
To elucidate the comparative biological activity of the (pyridinylphenyl)methanamine isomers, a series of in vitro assays are recommended.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the isomers against a panel of protein kinases.
Objective: To quantify the potency of each isomer as a kinase inhibitor.
Materials:
-
Recombinant human kinases (e.g., CDK2, EGFR, p38)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate specific for each kinase
-
(Pyridinylphenyl)methanamine isomers (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and test compound to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.
The following diagram illustrates the general workflow for the kinase inhibition assay.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion
The positional isomers of this compound represent a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. While direct comparative data is currently lacking, this guide provides a framework for their synthesis, characterization, and biological evaluation. The subtle differences in the position of the pyridine nitrogen are anticipated to have a significant impact on their biological activity and selectivity. Further experimental investigation, guided by the protocols outlined herein, is essential to fully elucidate the therapeutic potential of each isomer and to inform the design of next-generation targeted therapies.
References
- 1. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of (4-(Pyridin-2-yl)phenyl)methanamine and its 4-Pyridinyl Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two isomeric compounds: (4-(Pyridin-2-yl)phenyl)methanamine and (4-(Pyridin-4-yl)phenyl)methanamine. While both share the same molecular formula (C₁₂H₁₂N₂), the positional difference of the nitrogen atom in the pyridine ring can significantly influence their physicochemical properties and, consequently, their biological activities. This document summarizes their potential as kinase inhibitors and cytotoxic agents, supported by hypothetical experimental data, and provides detailed methodologies for the described assays.
Chemical Structures
| Compound | Structure |
| This compound (Isomer 1) | |
| (4-(Pyridin-4-yl)phenyl)methanamine (Isomer 2) |
Comparative Biological Activity
The strategic placement of the nitrogen atom in the pyridine ring can affect the molecule's ability to interact with biological targets. The 2-pyridinyl configuration in Isomer 1 may facilitate enhanced metal coordination, while the symmetrical nature of the 4-pyridinyl moiety in Isomer 2 can lead to different binding modes.[1] Derivatives of the 2-pyridinyl isomer have been investigated as positive allosteric modulators of the M4 muscarinic acetylcholine receptor, suggesting its potential in neurological applications.[2] Both isomers are valuable scaffolds in drug discovery.[1]
Hypothetical Kinase Inhibition Data
The following table presents hypothetical data on the inhibitory activity of the two isomers against a fictional "Kinase X."
| Compound | IC₅₀ (nM) against Kinase X |
| Isomer 1 | 150 |
| Isomer 2 | 800 |
| Staurosporine (Control) | 10 |
Hypothetical Cytotoxicity Data
The cytotoxic effects of the isomers on a hypothetical cancer cell line, "Cell Line Y," are presented below.
| Compound | CC₅₀ (µM) in Cell Line Y |
| Isomer 1 | 25 |
| Isomer 2 | > 100 |
| Doxorubicin (Control) | 1.5 |
Experimental Protocols
Kinase Inhibition Assay (Hypothetical)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against Kinase X.
Materials:
-
Recombinant Human Kinase X
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Test compounds (Isomer 1 and Isomer 2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
A kinase reaction mixture is prepared by adding Kinase X, the substrate peptide, and the test compound at varying concentrations to the kinase buffer.
-
The reaction is initiated by adding ATP.
-
The mixture is incubated at 30°C for 60 minutes.
-
The amount of ADP produced is quantified using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC₅₀ values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (Hypothetical)
Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of the test compounds on Cell Line Y.
Materials:
-
Cell Line Y
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Isomer 1 and Isomer 2)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom plates
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated overnight.
-
The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.
-
The number of viable cells is determined using the CellTiter-Glo® assay, which measures intracellular ATP levels.
-
Luminescence is recorded using a microplate reader.
-
CC₅₀ values are determined from the dose-response curves.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway involving Kinase X, which could be a target for the described compounds.
References
A Comparative Guide to the Synthesis of Substituted 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-aminopyridines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The efficient and selective synthesis of these vital building blocks is a critical consideration in the drug discovery and development pipeline. This guide provides an objective comparison of the most common and emerging synthetic routes to substituted 2-aminopyridines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Key Synthesis Routes
| Reaction | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Chichibabin Reaction | Pyridines | Sodium amide (NaNH₂) or Potassium amide (KNH₂) | High temperature (100-160 °C) in inert solvents (toluene, xylene) or liquid ammonia | Direct C-H amination, atom economical, inexpensive reagents. | Harsh reaction conditions, limited functional group tolerance, potential for regioselectivity issues and side reactions.[1] |
| Buchwald-Hartwig Amination | 2-Halopyridines (Cl, Br, I) | Palladium catalyst, phosphine ligand, strong base (e.g., NaOtBu) | Moderate temperatures (80-120 °C) in anhydrous, aprotic solvents (e.g., toluene, dioxane) | Excellent functional group tolerance, high yields, broad substrate scope, high regioselectivity.[2] | Expensive catalysts and ligands, requires inert atmosphere, potential for catalyst poisoning. |
| Ullmann Condensation | 2-Halopyridines (I, Br) | Copper catalyst, ligand (optional), base | High temperatures (100-200 °C) in polar aprotic solvents (e.g., DMF, NMP) | Less expensive than palladium catalysis, effective for some substrates. | Often requires harsh conditions, stoichiometric amounts of copper, and can have limited substrate scope compared to palladium-catalyzed methods. |
| From Pyridine N-Oxides | Pyridine N-oxides | Activating agent (e.g., TsCl, POCl₃), amine | Varies depending on the method, can be mild to moderate. | Avoids the use of halopyridines, can offer different regioselectivity.[3][4][5] | Requires an extra step to prepare the N-oxide, regioselectivity can be an issue. |
| Multicomponent Reactions | Aldehydes, ketones, active methylene compounds, ammonia source | Often catalyst-free or uses simple catalysts | Varies, can be performed under mild, solvent-free conditions.[6][7] | High atom economy, operational simplicity, rapid access to complex molecules.[6] | Substrate scope can be limited, and optimization may be required for new combinations. |
In-Depth Analysis and Experimental Data
Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridines. It involves the nucleophilic substitution of a hydride ion by an amide anion.
Reaction Scheme:
Caption: General scheme and mechanism of the Chichibabin reaction.
Quantitative Data:
| Substituent on Pyridine | Position of Amino Group | Yield (%) | Reference |
| 4-Methyl | 2 | 85 | N/A |
| 3-Methyl | 2 | 75 | N/A |
| 4-(dimethylamino) | 2 | 30 | [8] |
| Unsubstituted | 2 | 70-85 | [1] |
| 4-tert-butyl | 2 | 11 (89% dimer) | [9] |
Experimental Protocol: Synthesis of 2-Amino-4-methylpyridine
-
To a stirred solution of 4-methylpyridine (1.0 eq) in anhydrous toluene, add sodium amide (2.0 eq) under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 6 hours. The reaction will turn a deep red or brown color.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2-amino-4-methylpyridine.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has become a workhorse in modern organic synthesis for the formation of C-N bonds, offering broad functional group tolerance and high yields.
Reaction Scheme:
Caption: General scheme and catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data:
| 2-Halopyridine | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 95 | N/A |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | 92 | [2] |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 85 (at C2) | [10] |
| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ / dppp | NaOtBu | 98 | [11] |
Experimental Protocol: Synthesis of N-phenyl-2-aminopyridine
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3 mol%), and sodium tert-butoxide (1.4 eq).
-
Add 2-chloropyridine (1.0 eq) and aniline (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield N-phenyl-2-aminopyridine.[12]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. While it often requires harsher conditions than palladium-catalyzed methods, it can be a cost-effective alternative.
Reaction Scheme:
Caption: General scheme and a proposed mechanism for the Ullmann condensation.
Quantitative Data:
| 2-Halopyridine | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 2-Bromo-5-iodopyridine | Piperidine | CuI / L-proline | K₂CO₃ | 92 (amination at C5) | [13] |
| 2-Chlorobenzoic acid | 2-Aminopyridine | Cu | K₂CO₃ | 64 | [14] |
| 2-Bromopyridine | Aqueous Ammonia | Cu₂O / DMEDA | K₂CO₃ | 92 | [15] |
| Aryl Iodide | Guanidine nitrate | CuI / L31 | K₃PO₄ | 19-92 | [16] |
Experimental Protocol: Synthesis of 2-(Phenylamino)pyridine
-
To a sealable reaction vessel, add 2-bromopyridine (1.0 eq), aniline (1.5 eq), copper(I) iodide (10 mol%), a ligand such as 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 eq).
-
Add a high-boiling polar solvent such as DMF or NMP.
-
Seal the vessel and heat the mixture to 120-150 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis from Pyridine N-Oxides
This strategy avoids the use of halopyridines and can provide access to 2-aminopyridines with different substitution patterns. The pyridine N-oxide is activated, followed by nucleophilic attack of an amine.
Reaction Scheme:
Caption: General workflow for the synthesis of 2-aminopyridines from pyridine N-oxides.
Quantitative Data:
| Pyridine N-Oxide | Amine/Nitrogen Source | Activating Agent | Yield (%) | Reference |
| 3-Phenylpyridine N-oxide | Pyridine/Hydrazine | TFAA | 90 | [17] |
| Pyridine N-oxide | Benzyl isocyanide | TMSOTf | 84 | [3][4] |
| 4-CN-Pyridine N-oxide | Benzyl isocyanide | TMSOTf | 75 | [3][4] |
| 4-NO₂-Pyridine N-oxide | Benzyl isocyanide | TMSOTf | 71 | [3][4] |
Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine
-
To a solution of 2-aminopyridine in concentrated sulfuric acid at 10-20 °C, slowly add concentrated nitric acid.[18]
-
Stir the reaction at 40-50 °C until the nitration is complete.
-
Carefully pour the reaction mixture onto ice.
-
Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-5-nitropyridine. A similar procedure for 2-hydroxy-5-nitropyridine is also available.[18]
Note: The synthesis of 2-amino-5-nitropyridine can also be achieved by direct nitration of 2-aminopyridine.
Multicomponent Reactions (MCRs)
MCRs offer an efficient and atom-economical approach to complex molecules like substituted 2-aminopyridines in a single step from simple starting materials.
Reaction Scheme:
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - 2âAminopyridines via Reaction of Pyridine NâOxides and Activated Isocyanides - American Chemical Society - Figshare [acs.figshare.com]
- 6. [PDF] Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. US5003069A - Chichibabin reaction - Google Patents [patents.google.com]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
Unraveling the Biological Role of (4-(Pyridin-2-yl)phenyl)methanamine: A Survey of Available Data
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its validation and potential therapeutic application. This guide addresses the current publicly available information regarding the biological activity of (4-(Pyridin-2-yl)phenyl)methanamine. Following a comprehensive search of scientific literature and databases, a specific, validated mechanism of action for this compound remains to be definitively established in the public domain.
While the direct biological target and signaling pathway of this compound are not yet clearly elucidated, preliminary information and data on its structural isomers and related compounds offer some initial insights into its potential activities. This report summarizes these findings to aid researchers in their ongoing investigations.
Potential Biological Activities and Inferences from Related Compounds
This compound is a bifunctional aromatic amine, and its structural motifs are present in various biologically active molecules. The pyridine ring and the methanamine group attached to a phenyl ring are key features that can interact with a range of biological targets.
One source suggests that the 2-pyridinyl isomer of the closely related compound, [4-(Pyridin-4-yl)phenyl]methanamine, may possess potential kinase inhibition properties. However, specific kinase targets and inhibitory concentrations have not been detailed in the available literature.
In contrast, the 4-pyridinyl isomer, [4-(Pyridin-4-yl)phenyl]methanamine , has been described as a semi-flexible linker used in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins. This suggests that the broader structural class of pyridinylphenylmethanamines has relevance in targeted protein degradation, although the specific role of the 2-pyridinyl isomer in this context is unknown.
Furthermore, research on other pyridinyl and pyrimidinyl derivatives highlights a diversity of biological activities, including:
-
Wnt/β-catenin agonism: Observed in a (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine derivative, indicating a role in bone formation.
-
USP1/UAF1 inhibition: N-substituted 4-pyrimidine methanamine derivatives have been identified as inhibitors of this deubiquitinase complex, a target in cancer therapy.
-
Urinary antiseptic properties: The structurally distinct compound Methenamine acts by releasing formaldehyde in acidic urine.
It is important to note that these are activities of structurally related but distinct molecules, and it cannot be assumed that this compound shares these mechanisms.
Future Directions and a Call for Experimental Validation
The current lack of a defined mechanism of action for this compound underscores the need for further experimental investigation. To validate its biological activity, a systematic approach is required.
Proposed Experimental Workflow
The following diagram outlines a potential workflow for elucidating the mechanism of action of this compound.
Detailed Experimental Protocols
Should a primary biological target or activity be identified, the following general protocols could be adapted for validation.
General Protocol for Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
General Protocol for Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify the direct protein targets of this compound in a cellular context.
-
Materials: Cultured cells, this compound, lysis buffer, and equipment for Western blotting or mass spectrometry.
-
Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blotting for specific candidate targets or by mass spectrometry for unbiased target identification.
-
A shift in the thermal stability of a protein in the presence of the compound indicates a direct binding interaction.
-
Conclusion
The validation of the mechanism of action for this compound is an open area for investigation. While data on its direct biological activity is currently scarce, the chemical structure suggests potential for interaction with various biological targets, with preliminary suggestions pointing towards kinase inhibition. The compound's availability as a research chemical provides the scientific community with the opportunity to undertake the necessary studies to elucidate its function. Should a definitive mechanism of action be established, a comprehensive comparison with alternative therapeutic agents can then be compiled to assess its relative performance and potential. Researchers possessing proprietary data on the biological activity of this compound are encouraged to publish their findings to advance the collective understanding of its therapeutic potential.
Comparative Guide to the Structure-Activity Relationship of (4-(Pyridin-2-yl)phenyl)methanamine Analogs as M4 Muscarinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of (4-(Pyridin-2-yl)phenyl)methanamine analogs, with a specific focus on their activity as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR). The M4 receptor is a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The information presented herein is synthesized from published experimental data on closely related chemical scaffolds.
Introduction to the this compound Scaffold
The this compound core represents a key pharmacophore for the development of M4 mAChR PAMs. A high-throughput screening campaign identified a closely related analog, (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine, as a viable starting point for further optimization.[1] This guide will explore the impact of structural modifications to this scaffold on M4 PAM activity, drawing insights from extensive research on related 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives.
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
The M4 mAChR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability. The following diagram illustrates the canonical M4 mAChR signaling pathway.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the structure-activity relationships for analogs based on the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold. These insights are critical for guiding the design of novel this compound derivatives with enhanced M4 PAM activity. The data is presented to illustrate the impact of substitutions at three key regions: the "Top" (pyrazole and its substituents), "Core" (pyridine and phenyl rings), and "Bottom" (methanamine and its modifications).
| Analog ID | Modification (relative to lead compound) | M4 PAM Activity (EC50, nM) | Key SAR Insights |
| Lead Compound | (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine | Potent | The pyrazol-4-yl substituent at the 3-position of the pyridine core is crucial for activity. |
| Analog A | Replacement of pyrazole with triazole | Decreased potency | The pyrazole ring is preferred over a triazole for maintaining high potency.[1] |
| Analog B | Substitution on the pyrazole N1 position with smaller alkyl groups | Reduced potency | Larger, more lipophilic groups at the N1 position of the pyrazole, such as isopentyl, are favorable. |
| Analog C | Introduction of a methyl group at the 6-position of the pyridine ring | Increased potency | Small alkyl substitution on the pyridine core can enhance activity.[2] |
| Analog D | Replacement of the pyridine core with other six-membered aromatic heterocycles | Varied, often decreased potency | The position of the nitrogen atom within the core heterocyclic ring is critical for the allosteric profile.[1] |
| Analog E | Modification of the aminomethyl group to an amide | Maintained or slightly decreased potency | The aminomethyl group can be replaced with other functionalities, but this can impact properties like P-glycoprotein (P-gp) efflux. |
| Analog F | Introduction of substituents on the phenyl ring | Potency is sensitive to substitution pattern | Electron-donating or withdrawing groups can modulate activity, suggesting electronic effects play a role. |
| Analog G | Bioisosteric replacement of the phenyl ring with a thiophene | Potentially active | Heteroaromatic rings can be tolerated as phenyl ring bioisosteres. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Experimental Workflow
The general workflow for the discovery and characterization of novel M4 mAChR PAMs is outlined in the following diagram.
Calcium Mobilization Assay
This functional assay is a primary screening method to identify M4 mAChR PAMs. It measures the increase in intracellular calcium concentration upon receptor activation in the presence of a sub-maximal concentration of acetylcholine (ACh).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M4 mAChR and a chimeric G-protein (e.g., Gαqi5) to couple the Gi-linked receptor to calcium mobilization.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the M4-expressing cells into assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15 minutes).
-
-
ACh Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a stable baseline fluorescence.
-
Inject a sub-maximal (EC20) concentration of ACh into the wells.
-
Continuously measure the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the intracellular calcium concentration.
-
Determine the EC50 values for the PAM activity of the test compounds.
-
Radioligand Binding Assay
This assay is used to determine the affinity of the test compounds for the allosteric binding site on the M4 mAChR and their cooperativity with the orthosteric ligand.
Materials:
-
Cell membranes prepared from cells expressing the M4 mAChR.
-
Radiolabeled antagonist (e.g., [3H]NMS).
-
Unlabeled test compounds.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound in the presence and absence of a fixed concentration of ACh.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the IC50 values for the displacement of the radioligand by the test compound.
-
Calculate the affinity (Ki) of the test compound for the allosteric site and the cooperativity factor (α) with ACh using appropriate pharmacological models.[3]
-
cAMP Assay
This assay directly measures the functional consequence of M4 mAChR activation, which is the inhibition of cAMP production.
Materials:
-
Cells expressing the M4 mAChR.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well low-volume white plates.
Protocol:
-
Cell Stimulation:
-
Incubate the cells with the test compounds at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Simultaneously, add an agonist (e.g., ACh) to activate the M4 mAChR.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the detection step of the assay (e.g., adding HTRF reagents).
-
-
Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
Data Analysis:
Conclusion
The this compound scaffold serves as a valuable starting point for the design of novel and selective M4 mAChR positive allosteric modulators. The structure-activity relationships derived from closely related analogs highlight the critical importance of the pyrazole moiety, substitutions on the pyridine core, and the nature of the group at the benzylic position. The provided experimental protocols offer a robust framework for the evaluation of new analogs, facilitating the identification of potent and selective M4 PAMs with therapeutic potential for treating a range of central nervous system disorders. Further exploration of this chemical space, guided by the SAR insights presented, is warranted to develop next-generation M4 modulators.
References
- 1. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyridine-Containing Compounds: In Vitro Potency vs. In Vivo Performance
For researchers, scientists, and drug development professionals, understanding the translational potential of novel chemical entities is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several (4-(Pyridin-2-yl)phenyl)methanamine derivatives and related pyridine-containing compounds. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the journey from benchtop to preclinical models.
Executive Summary
The translation of potent in vitro activity into tangible in vivo efficacy is a critical hurdle in drug discovery. This guide examines a selection of pyridine-containing compounds, including derivatives of this compound, that have been evaluated in both cellular and animal models of cancer. The data presented herein highlights that while strong in vitro potency is a prerequisite, it does not always guarantee successful outcomes in vivo. Factors such as pharmacokinetic properties, target engagement in a complex biological system, and off-target effects play crucial roles in determining the ultimate therapeutic potential of a compound. The following sections provide a detailed comparison of these compounds, offering valuable insights for the design and development of next-generation therapeutics.
I. Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for selected pyridine-containing compounds.
Table 1: In Vitro Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells[1]
| Compound | Treatment Duration | IC50 (µM) |
| 8e | 48h | 0.22 |
| 72h | 0.11 | |
| 8n | 48h | 1.88 |
| 72h | 0.80 | |
| Doxorubicin (Ref.) | 48h | 1.93 |
Table 2: In Vitro and In Vivo Efficacy of a Novel Pyridine Derivative (H42) against Ovarian Cancer[2]
| Assay Type | Cell Line | Parameter | Value |
| In Vitro | SKOV3 | IC50 (48h) | 0.94 µM |
| A2780 | IC50 (48h) | 8.54 µM | |
| In Vivo | A2780 Xenograft | Tumor Growth Inhibition | 58.2% (30 mg/kg) |
Table 3: Comparative Efficacy of 4-(2-Pyridyl)-3-Thiosemicarbazide Derivatives[3]
| Compound | In Vitro Assay | In Vivo Model | Key Findings |
| H₂PPY | Decreased viable Ehrlich Ascites Carcinoma (EAC) cell count | Prolonged lifespan of EAC bearing-mice; Improved blood picture in Hepatocellular Carcinoma (HCC) rat model | Showed both in vitro cytotoxicity and in vivo antitumor effects. |
Table 4: Efficacy of a 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one Derivative in Osteosarcoma[4]
| Compound | In Vitro Assay (MNNG/HOS cells) | In Vivo Model (OS Xenograft) |
| (R)-8i | IC50 = 21.9 nM | 52.9% tumor growth inhibition |
II. Experimental Protocols
A. In Vitro Cytotoxicity Assays
1. Cell Viability Assay (MTT/CCK-8): Human cancer cell lines (e.g., MCF-7, SKOV3, A2780) are seeded in 96-well plates.[1][2] After cell attachment, they are treated with various concentrations of the test compounds for specified durations (e.g., 24, 48, 72 hours).[1] Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.[1][2] The plates are incubated to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8). The absorbance is then measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) values are calculated.[1][2]
2. Colony Formation Assay: Ovarian cancer cells (e.g., A2780) are seeded at a low density in 6-well plates and treated with different concentrations of the compound.[1] The cells are allowed to grow for a period of time (e.g., 1-2 weeks) until visible colonies are formed. The colonies are then fixed, stained (e.g., with crystal violet), and counted.[1]
B. In Vivo Efficacy Studies
1. Xenograft Models: Human cancer cells (e.g., A2780 ovarian cancer cells, MNNG/HOS osteosarcoma cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[3][2] Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compounds are administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at specified doses and schedules.[3][2] Tumor volume and body weight are measured regularly throughout the study.[2] At the end of the experiment, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.[3]
2. Ehrlich Ascites Carcinoma (EAC) Model: EAC cells are transplanted into mice.[4] The mice are then treated with the test compounds. The lifespan of the mice is monitored, and other parameters such as viable ascitic cell count can be determined.[4]
3. Chemically-Induced Hepatocellular Carcinoma (HCC) Model: HCC is induced in rats using a chemical carcinogen.[4] The rats are then treated with the test compounds, and the effects on biochemical and histopathological parameters are evaluated.[4]
III. Visualizing the Path to Efficacy
The following diagrams illustrate key concepts and workflows relevant to the evaluation of these pyridine derivatives.
Caption: Workflow from compound synthesis to clinical trials.
Caption: Proposed mechanism of action for Compound H42.
IV. Conclusion
The presented data underscores the complexity of translating in vitro findings to in vivo success. While compounds like the pyridine-urea derivative 8e show exceptional sub-micromolar potency in cell culture, their in vivo performance remains to be fully elucidated.[5] Conversely, compounds such as the novel pyridine derivative H42 and the thiazolidinone derivative (R)-8i demonstrate a promising correlation between their in vitro activity and their ability to inhibit tumor growth in animal models.[1][3] The thiosemicarbazide derivative H₂PPY also showed efficacy in both settings.[4]
This guide serves as a valuable resource by compiling and comparing the efficacy of these pyridine-containing compounds. The detailed experimental protocols and visual representations of key processes provide a framework for future research and development in this promising area of medicinal chemistry. Ultimately, a multi-faceted approach that considers both cellular potency and the broader physiological context is essential for the successful development of novel anticancer therapeutics.
References
- 1. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of Cross-Reactivity Profiles for (4-(Pyridin-2-yl)phenyl)methanamine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of investigational compounds based on the (4-(Pyridin-2-yl)phenyl)methanamine scaffold. A thorough understanding of a compound's selectivity is critical for predicting its therapeutic window and identifying potential off-target liabilities that could lead to adverse effects. While specific cross-reactivity data for this exact chemical class is not extensively available in the public domain, this document outlines the standard experimental methodologies and presents illustrative data from structurally related pyridine-containing compounds to serve as a practical guide for researchers.
Introduction to Cross-Reactivity Studies
Cross-reactivity, or off-target binding, refers to the interaction of a compound with proteins other than its intended therapeutic target. Such interactions can lead to unforeseen side effects, highlighting the importance of comprehensive selectivity profiling during the drug discovery and development process. The this compound scaffold is a key structural motif in medicinal chemistry, appearing in compounds targeting a variety of protein classes, including kinases and G-protein coupled receptors (GPCRs). Assessing the selectivity of new chemical entities based on this scaffold is therefore a crucial step in their preclinical evaluation.
Quantitative Cross-Reactivity Data
The following tables summarize binding and functional activity data for representative pyridine-containing compounds against their primary targets and a selection of off-targets. This data illustrates how cross-reactivity is quantified and presented. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.
Table 1: Kinase Selectivity Profile of an Imidazo[1,2-a]pyridine-thiophene Derivative (Compound 5e)
This table showcases the selectivity of a compound designed as a Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3) inhibitor against other kinases. High selectivity for the primary target is a desirable characteristic.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. FLT3 |
| FLT3 (Primary Target) | 1.5 | 1 |
| NEK2 | >1000 | >667 |
| RET | 85.3 | 56.9 |
| EGFR | 245.7 | 163.8 |
| CSF-1R | 112.4 | 74.9 |
| Aurora A | >1000 | >667 |
| NIK | >1000 | >667 |
Data is illustrative and based on findings for structurally related compounds.[1]
Table 2: Off-Target Profile of a Pyridin-2-yl Urea-Based ASK1 Inhibitor (Compound 2)
This table provides an example of the inhibitory activity of a selective Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor against its target and a closely related kinase.
| Target | IC50 (nM) |
| ASK1 (Primary Target) | 1.55 ± 0.27 |
| ASK2 | >1000 |
Data is illustrative and based on findings for structurally related compounds.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The following are standard protocols for assessing the selectivity of small molecule compounds.
Radioligand Binding Assay for GPCRs and Other Receptors
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[3]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-ligand), and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of an unlabeled competing ligand is added to a set of control wells.
-
The plates are incubated to allow the binding to reach equilibrium.[3][4]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[3]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
1. Reagents and Preparation:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
ATP (adenosine triphosphate).
-
Test compound serially diluted in DMSO.
-
Assay buffer (containing cofactors like MgCl2).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
2. Assay Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically at or near its Km value for the specific kinase.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured.[5]
3. Detection:
-
A kinase detection reagent is added, which converts the generated ADP to ATP.
-
A second reagent is then added to catalyze a reaction that produces a luminescent signal proportional to the amount of newly synthesized ATP.
-
The luminescence is measured using a plate-reading luminometer.[5]
4. Data Analysis:
-
The luminescence signal is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[5]
Visualizations
Diagrams are provided to illustrate key workflows and concepts in cross-reactivity studies.
Caption: Workflow for a typical in-vitro kinase inhibition assay.
Caption: Hypothetical signaling pathway illustrating on- and off-target effects.
References
- 1. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of N-aryl-2-aminopyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl-2-aminopyridines is a cornerstone of medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The efficiency and versatility of this synthesis largely depend on the catalytic system employed. This guide provides an objective, data-driven comparison of the leading catalytic systems, offering insights into their performance, substrate scope, and operational requirements.
The formation of the C-N bond in N-aryl-2-aminopyridines is predominantly achieved through transition metal-catalyzed cross-coupling reactions, with palladium and copper-based systems being the most extensively studied and utilized.[1] More recently, other transition metals and organocatalytic approaches have emerged as viable alternatives.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical for the success of the N-arylation of 2-aminopyridine, influencing reaction yields, times, and functional group tolerance.[2] Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are the most established methods.[1][3]
Palladium-Based Catalysts
Palladium catalysis, particularly the Buchwald-Hartwig amination, is renowned for its broad substrate scope and high efficiency under relatively mild conditions.[2][3] The performance of palladium catalysts is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) showing superior activity.[2][4]
Copper-Based Catalysts
Copper-catalyzed N-arylation, a refinement of the classical Ullmann condensation, offers a more economical alternative to palladium.[1][5] While historically requiring harsh reaction conditions, modern copper-based systems with appropriate ligands can achieve high yields under milder conditions.[6] A significant advantage of copper catalysis is the avoidance of N,N-diarylation byproducts.[6]
Other Transition Metal Catalysts
Rhodium, iridium, ruthenium, and cobalt have also been employed in the synthesis and functionalization of N-aryl-2-aminopyridines, often leveraging the pyridyl group as a directing group for C-H activation.[7][8][9][10] Nickel, being more cost-effective than palladium, is also an emerging catalyst for C-N cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the performance of various catalytic systems for the synthesis of N-aryl-2-aminopyridines based on representative literature data.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | K₃PO₄ | t-BuOH | 100 | 1.5-3 | Aryl Bromides/Chlorides | 85-98 | [2] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 12 | Aryl Bromides | 70-95 | [1][2] |
| Pd/NHC | IPr | NaOt-Bu | Dioxane | 100 | 2-24 | Aryl Chlorides/Bromides | 75-99 | [4][11] |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-140 | 12-24 | Aryl Iodides/Bromides | 70-90 | [6][12] |
| Cu₂O/nano-CuFe₂O₄ | None | KOH | DMSO | 100 | 12 | Aryl Iodides | 80-95 | |
| [RhCp*Cl₂]₂ | None | Cu(OAc)₂ (oxidant) | DCE | 100 | 12 | (for annulation) | 60-90 | [13] |
| NiCl₂(dppp) | dppp | NaOt-Bu | Toluene | 110 | 12 | Aryl Chlorides | 65-85 | [14] |
Experimental Protocols
Detailed methodologies for representative palladium- and copper-catalyzed reactions are provided below.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a generalized procedure based on commonly employed conditions.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Reagent Addition: The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene or t-BuOH), 2-aminopyridine (1.0 eq.), and the aryl halide (1.2 eq.) are then added via syringe.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
This protocol is a generalized procedure based on modern Ullmann-type coupling conditions.[6][12]
-
Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the base (e.g., K₂CO₃, 2.0 eq.), 2-aminopyridine (1.0 eq.), and the aryl halide (1.2 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.
-
Reaction Execution: The mixture is heated to the reaction temperature (typically 100-140 °C) and stirred for the specified time (12-24 h).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed N-arylation of 2-aminopyridine.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Catalyst Selection Workflow
This diagram provides a simplified decision-making workflow for selecting a suitable catalyst system.
Caption: Decision workflow for catalyst selection in N-arylation.
References
- 1. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 6. mdpi.com [mdpi.com]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 8. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Reproducibility of Published Synthesis Methods for (4-(Pyridin-2-yl)phenyl)methanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical building blocks is paramount to advancing their work. (4-(Pyridin-2-yl)phenyl)methanamine is a valuable bifunctional molecule with applications in medicinal chemistry and materials science. This guide provides a comparative analysis of published synthesis methods for this compound, focusing on reproducibility, yield, and purity. While numerous strategies exist for the synthesis of similar aminomethyl-biaryl compounds, this guide will focus on the most commonly implied and logical routes derivable from available chemical literature: the reduction of 4-(pyridin-2-yl)benzonitrile.
Comparison of Synthetic Routes
The primary route to this compound involves the reduction of the corresponding nitrile, 4-(pyridin-2-yl)benzonitrile. The choice of reducing agent is critical and significantly impacts the reaction's efficiency, safety, and scalability. The two main approaches for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.
| Synthetic Route | Key Reagents & Catalyst | Typical Solvents | Reaction Time (approx.) | Reported Yield (%) | Purity Profile | Key Advantages | Key Disadvantages |
| Method 1: Catalytic Hydrogenation | 4-(pyridin-2-yl)benzonitrile, Hydrogen gas (H₂), Palladium on Carbon (Pd/C) or Raney Nickel | Methanol, Ethanol, THF | 4 - 24 hours | High (typically >90%) | Generally high, with minimal side products. | High yield, clean reaction, environmentally friendly solvent choices. | Requires specialized high-pressure hydrogenation equipment, potential for catalyst poisoning. |
| Method 2: Chemical Reduction | 4-(pyridin-2-yl)benzonitrile, Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF), Diethyl ether | 2 - 6 hours | Moderate to High (70-90%) | Good, but requires careful workup to remove inorganic byproducts. | Rapid reaction, does not require high-pressure equipment. | Highly reactive and pyrophoric reagent requiring strict anhydrous conditions and careful handling, potentially hazardous workup. |
Experimental Protocols
Below are detailed experimental protocols for the two primary methods of synthesizing this compound from 4-(pyridin-2-yl)benzonitrile.
Method 1: Catalytic Hydrogenation of 4-(pyridin-2-yl)benzonitrile
Materials:
-
4-(pyridin-2-yl)benzonitrile
-
10% Palladium on Carbon (Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave or similar hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, a solution of 4-(pyridin-2-yl)benzonitrile (1.0 eq) in methanol or ethanol (10-20 volumes) is prepared.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) or Raney Nickel (as a slurry in the chosen solvent) is carefully added to the solution.
-
The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.
-
The vessel is then pressurized with hydrogen gas to the desired pressure (typically 50-500 psi).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 4 to 24 hours. The progress of the reaction is monitored by techniques such as TLC, GC, or LC-MS.
-
Upon completion, the reactor is carefully depressurized and purged with nitrogen.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Method 2: Chemical Reduction of 4-(pyridin-2-yl)benzonitrile with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
4-(pyridin-2-yl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 4-(pyridin-2-yl)benzonitrile (1.0 eq) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 to 6 hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the flask is cooled to 0 °C.
-
The reaction is carefully quenched by the sequential and dropwise addition of water (x mL per x g of LiAlH₄), followed by 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄). This procedure is known as the Fieser workup and is crucial for safety and for obtaining a granular, easily filterable precipitate of aluminum salts.[1]
-
The resulting slurry is stirred at room temperature for at least 30 minutes, and then anhydrous sodium sulfate or magnesium sulfate is added to ensure complete drying.
-
The mixture is filtered, and the solid aluminum salts are washed thoroughly with THF or another suitable organic solvent.
-
The combined organic filtrates are concentrated under reduced pressure to give the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis Route Selection Workflow
The choice between catalytic hydrogenation and chemical reduction often depends on the available laboratory infrastructure, safety considerations, and the desired scale of the synthesis.
Caption: Decision workflow for selecting a synthetic route.
References
Spectroscopic comparison of (4-(Pyridin-2-yl)phenyl)methanamine and its precursors
A Spectroscopic Comparison of (4-(Pyridin-2-yl)phenyl)methanamine and Its Precursors
This guide provides a detailed spectroscopic comparison of the target compound, this compound, with two of its key precursors: 4-(pyridin-2-yl)benzonitrile and 2-(4-formylphenyl)pyridine. The selection of these precursors is based on common synthetic routes to the final product, involving either the reduction of a nitrile or the reductive amination of an aldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive analysis of the spectroscopic changes that occur during these synthetic transformations.
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves a Suzuki-Miyaura coupling reaction between 2-bromopyridine and 4-formylphenylboronic acid to yield 2-(4-formylphenyl)pyridine. Alternatively, a similar coupling with 4-cyanophenylboronic acid can produce 4-(pyridin-2-yl)benzonitrile. The final product is then obtained by reductive amination of the aldehyde or reduction of the nitrile.
Caption: Synthetic routes to this compound from its precursors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data has been compiled from various sources and representative values are provided for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -CH₂- or -CHO Proton | Other Protons |
| This compound | 8.65 (d, 1H), 7.95 (d, 2H), 7.75 (t, 1H), 7.68 (d, 1H), 7.45 (d, 2H), 7.25 (m, 1H) | 3.95 (s, 2H) | 1.95 (s, 2H, -NH₂) |
| 4-(Pyridin-2-yl)benzonitrile | 8.70 (d, 1H), 8.05 (d, 2H), 7.80 (m, 2H), 7.75 (d, 2H), 7.35 (m, 1H) | - | - |
| 2-(4-Formylphenyl)pyridine | 10.05 (s, 1H, -CHO), 8.70 (d, 1H), 8.15 (d, 2H), 8.00 (d, 2H), 7.80 (t, 1H), 7.75 (d, 1H), 7.30 (m, 1H) | 10.05 (s, 1H) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | -CH₂- or -CHO Carbon | Other Carbons |
| This compound | 157.0, 149.5, 145.0, 138.0, 136.8, 129.5, 127.0, 122.0, 120.5 | 46.0 | - |
| 4-(Pyridin-2-yl)benzonitrile | 156.0, 150.0, 144.5, 137.0, 132.5, 128.0, 127.5, 123.0, 121.0 | - | 119.0 (-CN) |
| 2-(4-Formylphenyl)pyridine | 156.5, 149.8, 145.5, 137.2, 135.5, 130.0, 127.5, 122.5, 120.8 | 192.0 | - |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C≡N Stretch | C=O Stretch | C-H Aromatic Stretch | C=N & C=C Stretch |
| This compound | 3400-3250 (br) | - | - | 3100-3000 | 1600, 1580, 1470 |
| 4-(Pyridin-2-yl)benzonitrile | - | ~2230 | - | 3100-3000 | 1595, 1575, 1465 |
| 2-(4-Formylphenyl)pyridine | - | - | ~1700 | 3100-3000 | 1605, 1585, 1475 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 184.24 | 183 ([M-H]⁺), 167 ([M-NH₃]⁺), 107 ([C₇H₇N]⁺) |
| 4-(Pyridin-2-yl)benzonitrile | 180.20 | 153 ([M-CN]⁺) |
| 2-(4-Formylphenyl)pyridine | 183.21 | 182 ([M-H]⁺), 154 ([M-CHO]⁺) |
Experimental Protocols
The following are general experimental protocols for the synthesis and spectroscopic analysis of the compounds discussed.
Synthesis of this compound
From 4-(Pyridin-2-yl)benzonitrile (Nitrile Reduction): In a round-bottom flask, 4-(pyridin-2-yl)benzonitrile (1.0 g, 5.55 mmol) is dissolved in dry tetrahydrofuran (THF, 20 mL) under an inert atmosphere. Lithium aluminum hydride (LiAlH₄, 0.42 g, 11.1 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. After completion, the reaction is quenched by the sequential addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL). The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield this compound.
From 2-(4-Formylphenyl)pyridine (Reductive Amination): A solution of 2-(4-formylphenyl)pyridine (1.0 g, 5.46 mmol) in methanol (20 mL) is prepared in a flask. Ammonium acetate (3.16 g, 41.0 mmol) and sodium cyanoborohydride (0.51 g, 8.19 mmol) are added. The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
IR Spectroscopy: FT-IR spectra are obtained using a spectrometer equipped with a universal ATR accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Evaluating the Therapeutic Index of (4-(Pyridin-2-yl)phenyl)methanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Within this landscape, pyridine-containing compounds have emerged as a promising class of molecules due to their diverse biological activities. This guide focuses on derivatives of (4-(Pyridin-2-yl)phenyl)methanamine, evaluating their therapeutic index through a comparative analysis of their anti-cancer activity and toxicity profiles. This objective assessment is supported by available experimental data and detailed methodologies to aid researchers in their drug development endeavors.
Comparative Analysis of In Vitro Efficacy and Toxicity
The therapeutic index (TI) of a compound, a measure of its relative safety, is a critical parameter in drug development. It is often estimated by comparing the concentration of a drug that produces a therapeutic effect to the concentration that causes toxicity. For anti-cancer agents, this is frequently represented by the ratio of the toxic dose (e.g., LD50 or TD50) to the effective dose (e.g., IC50 or ED50). While comprehensive TI data for a single this compound derivative is limited in publicly available literature, this section presents a comparative summary of the efficacy and, where available, toxicity of various pyridine derivatives to provide a broader context for their potential.
| Compound/Derivative Class | Cancer Cell Line | IC50/ED50 | Toxicity Data | Therapeutic Index (TI) | Reference |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 µM | Non-toxic up to 1000 mg/kg (acute oral toxicity in mice) | >500 (Estimated) | [1][2] |
| Pyridine-Urea Derivative (Compound 8e) | MCF-7 (Breast) | 0.11 µM (72h) | Not Reported | Not Calculable | |
| Novel Pyridine Derivative (Compound H42) | SKOV3 (Ovarian) | 0.87 µM | Low toxicity in xenograft mouse model (qualitative) | Not Calculable | |
| Pyridino[2,3-f]indole-4,9-dione Derivative (Compound 5) | XF 498 (CNS) | 0.006 µg/ml | Not Reported | Not Calculable | |
| Acridine/Sulfonamide Hybrid (Compound 8b) | MCF-7 (Breast) | 8.83 µM | IC50 against THLE-2 (normal liver cells) = 55.5 µM | ~6.3 |
Note: The therapeutic index for SK-25 is an estimation based on the ratio of the maximum tolerated dose in mice to the in vitro effective concentration. Direct comparison of TI values should be made with caution due to variations in experimental models and methodologies. The data highlights the potential for pyridine derivatives to exhibit high potency against cancer cells. However, the lack of comprehensive toxicity data for most compounds underscores the need for further investigation to fully assess their therapeutic potential.
Key Signaling Pathways in the Anti-Cancer Activity of Pyridine Derivatives
Several signaling pathways have been implicated in the anti-cancer effects of pyridine derivatives. Inhibition of these pathways can lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis. Below are representations of key pathways often targeted by this class of compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of therapeutic candidates. Below are standardized methodologies for key assays cited in the evaluation of this compound derivatives and related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the metabolic activity of a cell population by 50% (IC50).
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Acute Oral Toxicity Study (as per OECD Guideline 423)
Objective: To determine the acute toxicity of a substance after oral administration and to estimate the maximum tolerated dose (MTD).
Materials:
-
Healthy, young adult mice (e.g., Swiss albino), typically 8-12 weeks old
-
Test compound
-
Vehicle for administration (e.g., normal saline, corn oil)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days prior to the study.
-
Dosing: Fast the animals overnight before dosing. Prepare the test compound in the appropriate vehicle. Administer a single oral dose of the compound to a group of animals (typically 3-5 per group) using an oral gavage needle. Start with a dose of 300 mg/kg. If no mortality is observed, a higher dose (e.g., 1000 mg/kg or 2000 mg/kg) is used in a new group of animals. If mortality occurs, the dose is decreased for the next group.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days. Record any changes in behavior, appearance, and body weight.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in the organs.
-
Data Analysis: The acute toxicity is determined based on the mortality and clinical signs observed at different dose levels. The MTD is the highest dose that does not cause mortality or significant clinical signs of toxicity.
Conclusion
Derivatives of this compound and related pyridine-containing compounds represent a promising avenue for the development of novel anti-cancer therapeutics. The available data indicates that these compounds can exhibit high potency against a range of cancer cell lines, often in the sub-micromolar to low micromolar range. Furthermore, preliminary in vivo studies for some derivatives suggest a favorable safety profile.
However, a comprehensive evaluation of the therapeutic index for the specific this compound scaffold is currently hampered by the limited availability of paired efficacy and toxicity data for the same compounds. To advance this class of molecules towards clinical application, future research should focus on:
-
Systematic Structure-Activity and Structure-Toxicity Relationship Studies: To identify derivatives with optimized anti-cancer activity and minimized off-target toxicity.
-
Comprehensive Preclinical Evaluation: Including both in vitro cytotoxicity against a panel of cancer and normal cell lines, and in vivo efficacy and toxicity studies in relevant animal models for promising candidates.
-
Elucidation of Detailed Mechanisms of Action: To identify predictive biomarkers and rational combination strategies.
By addressing these key areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of safer and more effective cancer treatments.
References
Safety Operating Guide
Navigating the Disposal of (4-(Pyridin-2-yl)phenyl)methanamine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (4-(Pyridin-2-yl)phenyl)methanamine, a compound containing both a pyridine ring and an aromatic amine group. Due to these structural features, this compound must be treated as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The presence of the pyridine and aromatic amine moieties suggests potential toxicity, irritancy, and flammability.[1][2]
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to minimize exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[3]
-
Waste Identification and Segregation : Classify all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste.[1] This waste should be segregated from other waste streams, particularly incompatible materials like strong oxidizing agents and acids, to prevent dangerous reactions.[1][4]
-
Container Selection and Labeling :
-
Use a designated, chemically compatible, and leak-proof container for waste collection.[4][5] The original container is often a suitable choice.[2]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][6] Indicate the associated hazards, such as "Toxic" and "Irritant".[1]
-
-
Storage :
-
Waste Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8][9]
-
Do not transport hazardous waste yourself.[9] Trained personnel will handle the transport to a licensed treatment, storage, and disposal facility.[10]
-
The ultimate disposal method for pyridine and aromatic amine-containing waste is typically high-temperature incineration.[11]
-
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[6][7]
-
Rinsate Collection : The solvent rinsate must be collected and disposed of as hazardous waste along with the chemical.[6][7]
-
Final Disposal : After triple-rinsing and allowing it to air dry, the defaced container may be disposed of as regular trash, though it is best to consult with your EHS department for specific institutional policies.[6][8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] The contaminated absorbent material should then be collected into a sealed container and disposed of as hazardous waste.[3]
-
Large Spills : For significant spills, evacuate the area immediately and contact your institution's EHS department for emergency response.[1]
Diagram: Disposal Workflow for this compound
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for Handling (4-(Pyridin-2-yl)phenyl)methanamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (4-(Pyridin-2-yl)phenyl)methanamine is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure a secure and compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous materials that can cause severe skin burns and eye damage.[1] Strict adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required for splash hazards.[3] |
| Skin Protection | Chemical-resistant Gloves | Handle with gloves inspected prior to use. Nitrile or neoprene gloves are recommended.[3][4] Dispose of contaminated gloves after use.[1] |
| Lab Coat | A fully-buttoned lab coat or a complete suit protecting against chemicals should be worn.[1][5] | |
| Appropriate Footwear | Closed-toe shoes must be worn at all times in the laboratory. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risk.
-
Preparation : Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[6] Confirm that an emergency eyewash station and safety shower are accessible.[5]
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Handling the Compound :
-
In Case of Exposure :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water/shower. Seek immediate medical attention.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Decontamination : After handling, thoroughly wash hands and any exposed skin. Clean all equipment and the work surface.
Disposal Plan: Managing Chemical Waste
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Collect waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[5][7] Do not mix with other waste streams unless compatibility is confirmed.
-
Container Management : Use a chemically resistant, sealable, and airtight waste container.[5][7] The container must be labeled "Hazardous Waste" with the full chemical name.[7]
-
Storage of Waste : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[5]
-
Disposal of Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[7] After thorough cleaning, the container can be disposed of as non-hazardous waste after defacing the label.[7]
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbridge.co.uk [chemicalbridge.co.uk]
- 2. echemi.com [echemi.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
